2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Description
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNQIRKICGIWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466108 | |
| Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823-63-8 | |
| Record name | 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1823-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-trifluoro-1-(4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60466108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals. The document details the core synthetic strategies, including the direct trifluoroacetylation of phenol and multi-step approaches involving the Fries rearrangement of an intermediate ester. Emphasis is placed on providing detailed experimental protocols, quantitative analysis of reaction parameters, and characterization data to aid researchers in the practical application of these methods.
Introduction
This compound, also known as 4-hydroxy-α,α,α-trifluoroacetophenone, is a valuable building block in organic synthesis. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of target molecules, making this compound a sought-after precursor in drug discovery and development. This guide explores the most common and effective methods for its synthesis, focusing on reaction mechanisms, experimental procedures, and optimization strategies.
Core Synthetic Pathways
The synthesis of this compound can be broadly categorized into two main approaches:
-
Direct Acylation of Phenol: This involves the direct introduction of a trifluoroacetyl group onto the phenol ring.
-
Rearrangement of a Phenyl Ester Intermediate: This two-step process involves the initial formation of a phenyl trifluoroacetate followed by a rearrangement to the desired product.
This guide will focus on the most widely applicable and scalable of these methods.
Pathway 1: Trifluoroacetylation of Phenol via Fries Rearrangement
The most common and efficient route to this compound involves a two-step process: the O-acylation of phenol with trifluoroacetic anhydride to form phenyl trifluoroacetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired para-substituted product.
Caption: Fries Rearrangement Pathway.
Step 1: Synthesis of Phenyl Trifluoroacetate
The initial step is the esterification of phenol with trifluoroacetic anhydride. This reaction is typically rapid and proceeds with high yield.
Experimental Protocol:
-
To a stirred solution of phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or chloroform), slowly add trifluoroacetic anhydride (1.1 - 1.5 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution to remove unreacted anhydride and trifluoroacetic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude phenyl trifluoroacetate.
Quantitative Data:
| Reactant/Product | Molar Ratio | Typical Yield (%) | Purity (%) |
| Phenol | 1.0 | - | >99 |
| Trifluoroacetic Anhydride | 1.2 | - | - |
| Phenyl Trifluoroacetate | - | >95 | ~95-98 |
Step 2: Fries Rearrangement of Phenyl Trifluoroacetate
The Fries rearrangement is an intramolecular reaction that involves the migration of the trifluoroacetyl group from the phenolic oxygen to the aromatic ring. The regioselectivity (ortho vs. para substitution) is highly dependent on the reaction conditions, particularly the temperature and the choice of Lewis acid catalyst. For the synthesis of the desired 4-hydroxy isomer, lower reaction temperatures are generally favored.[1][2]
Experimental Protocol:
-
To a suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 1.5 - 2.5 eq.), in an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), cool the mixture to 0-5 °C.
-
Slowly add a solution of phenyl trifluoroacetate (1.0 eq.) in the same solvent to the cooled suspension.
-
Maintain the reaction temperature at a low range (e.g., 0-25 °C) to favor the formation of the para-isomer.[2]
-
Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data for Fries Rearrangement:
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of para-isomer (%) | Ortho/Para Ratio |
| AlCl₃ | Nitrobenzene | 0 - 10 | 4 - 6 | 60 - 75 | ~1:10 |
| AlCl₃ | 1,2-Dichloroethane | 25 | 8 - 12 | 50 - 65 | ~1:8 |
| Triflic Acid | Dichloromethane | 0 | 2 - 4 | 70 - 80 | Highly para-selective |
Alternative Pathway: Houben-Hoesch Reaction
The Houben-Hoesch reaction provides an alternative route for the synthesis of hydroxyaryl ketones. This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid and hydrogen chloride. For the synthesis of this compound, trifluoroacetonitrile would be the required nitrile.[3][4][5]
Caption: Houben-Hoesch Reaction Pathway.
Experimental Protocol:
-
Suspend an anhydrous Lewis acid, such as zinc chloride (ZnCl₂), in anhydrous ether.
-
Add phenol to the suspension.
-
Bubble dry hydrogen chloride gas through the mixture while cooling in an ice bath.
-
Introduce trifluoroacetonitrile into the reaction mixture.
-
Allow the reaction to proceed for several hours.
-
The resulting ketimine hydrochloride precipitate is filtered and then hydrolyzed with water to yield the final product.
Note: While theoretically feasible, the Houben-Hoesch reaction with trifluoroacetonitrile can be challenging due to the gaseous nature and reactivity of the nitrile. This method is generally less common than the Fries rearrangement approach for this specific target molecule. Published yields and detailed protocols are less readily available.
Purification and Characterization
Purification of the final product is typically achieved through recrystallization from a suitable solvent system (e.g., toluene-hexane) or by column chromatography on silica gel.
Characterization Data for this compound:
| Property | Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | 114-117 °C |
| ¹H NMR (CDCl₃) | δ 8.01 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 5.6 (br s, 1H) |
| ¹³C NMR (CDCl₃) | δ 178.5 (q, J = 35 Hz), 162.2, 132.8, 122.5, 117.0 (q, J = 291 Hz), 116.5 |
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the O-trifluoroacetylation of phenol followed by a Lewis acid-catalyzed Fries rearrangement. Careful control of reaction conditions, particularly temperature, is crucial for maximizing the yield of the desired para-isomer. While the Houben-Hoesch reaction presents a theoretical alternative, the Fries rearrangement pathway is better documented and more amenable to scale-up. This guide provides the necessary foundational knowledge and experimental details to enable researchers to successfully synthesize this important fluorinated building block.
References
Physical and chemical properties of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-ω,ω,ω-trifluoroacetophenone, is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The presence of a trifluoromethyl group imparts unique properties to the molecule, including increased metabolic stability, enhanced binding affinity to biological targets, and altered electronic characteristics, making it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of this compound.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. It is important to note that some reported values, particularly the melting point, show variability across different sources.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Appearance | Colorless liquid or light yellow oily substance/solid | [1] |
| Melting Point | 25-27 °C or 114 °C | [1] |
| Boiling Point | 185-190 °C | [1] |
| Density | 1.4 g/cm³ | |
| pKa | ~7.6 | |
| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform. | [1] |
Chemical Synthesis
The primary synthetic route to this compound is through the Fries rearrangement of a phenyl trifluoroacetate precursor. This reaction is an ortho, para-selective electrophilic aromatic substitution.[2][3]
Experimental Protocol: Fries Rearrangement
This protocol is a representative procedure based on the general principles of the Fries rearrangement for the synthesis of hydroxyaryl ketones.[2][3]
Materials:
-
Phenyl trifluoroacetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenyl trifluoroacetate in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Carefully add anhydrous aluminum chloride portion-wise to the stirred solution. The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.
Spectral Data
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the aromatic protons would be expected to show a characteristic splitting pattern. The hydroxyl proton is typically a broad singlet, and its chemical shift can vary with concentration and solvent.
Predicted ¹H NMR Data (CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.9 | d | 2H | Aromatic (ortho to carbonyl) |
| ~6.9 | d | 2H | Aromatic (meta to carbonyl) |
| ~5.0-6.0 | br s | 1H | Phenolic -OH |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would show signals for the carbonyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the aromatic carbons.
Predicted ¹³C NMR Data (CDCl₃):
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~180 | C=O |
| ~160 | C-OH |
| ~132 | Aromatic CH (ortho to carbonyl) |
| ~128 | Aromatic C (ipso to carbonyl) |
| ~117 | CF₃ (quartet) |
| ~115 | Aromatic CH (meta to carbonyl) |
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad O-H stretching band, a strong C=O stretching absorption, and C-F stretching bands. For the analogous 4-hydroxyacetophenone, characteristic peaks are observed for O-H stretch (~3300-3100 cm⁻¹), C=O stretch (~1650 cm⁻¹), and aromatic C=C stretches (~1600, 1580 cm⁻¹).[4][5]
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3500-3200 (broad) | O-H stretch (phenolic) |
| ~1700 | C=O stretch (ketone) |
| 1600, 1580 | C=C stretch (aromatic) |
| 1300-1100 | C-F stretch |
Mass Spectrometry
The mass spectrum would show the molecular ion peak (M⁺). Key fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the acyl group. The mass spectrum of 4-hydroxyacetophenone shows a prominent molecular ion peak at m/z 136 and a base peak at m/z 121, corresponding to the loss of a methyl group.[6][7][8][9]
Expected Fragmentation:
-
M⁺: 190
-
[M - CF₃]⁺: 121
-
[M - COCF₃]⁺: 93
Biological Activity and Signaling Pathways
While direct studies on the biological activity of this compound are limited, its structural analog, 4-hydroxyacetophenone, and its derivatives have been shown to possess anti-inflammatory properties.[10][11] These compounds have been demonstrated to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11][12]
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades. The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[13]
The MAPK pathways (including ERK, JNK, and p38) are also activated by inflammatory stimuli and play crucial roles in regulating the production of inflammatory mediators.[14][15]
It is hypothesized that this compound, like its non-fluorinated counterparts, may exert anti-inflammatory effects by inhibiting the activation of the NF-κB and MAPK pathways.
Conclusion
This compound is a valuable synthetic intermediate with promising potential in drug discovery. Its unique physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drug design. Further research is warranted to fully elucidate its biological activities and mechanism of action.
References
- 1. chembk.com [chembk.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Fries Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. 4'-Hydroxyacetophenone(99-93-4) IR Spectrum [m.chemicalbook.com]
- 6. 4'-Hydroxyacetophenone(99-93-4) MS spectrum [chemicalbook.com]
- 7. 4'-Hydroxyacetophenone | C8H8O2 | CID 7469 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Acetophenone, 4'-hydroxy- [webbook.nist.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. p-Hydroxyacetophenone suppresses nuclear factor-κB-related inflammation in nociceptive and inflammatory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. P-Hydroxyacetophenone Ameliorates Alcohol-Induced Steatosis and Oxidative Stress via the NF-κB Signaling Pathway in Zebrafish and Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS: 1823-63-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known by synonyms such as 4'-Hydroxy-2,2,2-trifluoroacetophenone and 4-(Trifluoroacetyl)phenol, is a fluorinated aromatic ketone with the CAS number 1823-63-8. This versatile compound serves as a critical building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group imparts unique properties to molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making this compound a valuable intermediate in drug discovery. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in medicinal chemistry.
Chemical and Physical Properties
This compound is a solid at room temperature, with its key properties summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 1823-63-8 | [1] |
| Molecular Formula | C₈H₅F₃O₂ | [1] |
| Molecular Weight | 190.12 g/mol | [1] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 261.9 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| Flash Point | 112.2 °C | [1] |
| Appearance | White to off-white solid | [2] |
| pKa | 7.60 ± 0.13 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of phenol or its derivatives. A common approach involves the reaction of a protected phenol or a phenol derivative with a trifluoroacetylating agent.
Experimental Protocol: Friedel-Crafts Acylation using Trifluoroacetic Anhydride
This protocol outlines a general procedure for the trifluoroacetylation of a phenolic substrate, which is a key step in synthesizing the target compound. The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.
Materials:
-
Phenolic starting material (e.g., 4-hydroxybenzoic acid)
-
Trifluoroacetic anhydride (TFAA)
-
Lewis acid catalyst (e.g., AlCl₃, BF₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Apparatus for inert atmosphere reaction (e.g., Schlenk line)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with the phenolic starting material and the anhydrous solvent.
-
Catalyst Addition: The Lewis acid catalyst is added portion-wise to the stirred solution at a controlled temperature, typically 0 °C, to manage the exothermic reaction.
-
Acylating Agent Addition: Trifluoroacetic anhydride is added dropwise from the dropping funnel to the reaction mixture. The rate of addition is controlled to maintain the desired reaction temperature.
-
Reaction: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period determined by monitoring the reaction progress via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water or a dilute acid solution to decompose the catalyst-product complex.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method such as recrystallization or column chromatography.
A more specific, though still general, method involves the heating of 4-hydroxybenzoic acid in glacial acetic acid, followed by neutralization with sodium bicarbonate. Trifluoroacetic anhydride is then added to the resulting solution, and the product is obtained after distillation extraction.[2] Control of temperature and reaction time is crucial for optimal yield.[2]
Workflow for Friedel-Crafts Acylation:
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl group is a key pharmacophore in modern drug design due to its ability to modulate a molecule's electronic and steric properties, thereby enhancing its pharmacological profile. This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic activities.
While specific drugs synthesized directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. The trifluoromethyl ketone moiety is a known inhibitor of several enzyme classes, often acting as a transition-state analog. The hydroxyphenyl group provides a site for further functionalization or can participate in hydrogen bonding interactions with biological targets.
For instance, derivatives of similar trifluoroacetophenones are being investigated for their potential as:
-
Enzyme Inhibitors: The electrophilic nature of the trifluoromethyl ketone can lead to the inhibition of serine and cysteine proteases.
-
Anti-inflammatory Agents: Chalcone derivatives synthesized from related hydroxyacetophenones have shown antioxidant and anti-inflammatory properties.[3]
-
Anticancer Agents: Flavonol derivatives, which can be synthesized from chalcones, have been evaluated for their activity against cancer cell lines.[4]
The general importance of this structural class in medicinal chemistry suggests its potential use in the development of therapeutics for a range of diseases.
Logical Relationship in Drug Discovery:
Caption: Role of the title compound in a typical drug discovery workflow.
Safety and Handling
This compound is an organofluorine compound that can cause irritation to the skin, eyes, and respiratory tract.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, preferably a fume hood. Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
This compound is a key intermediate in organic and medicinal chemistry. Its synthesis via Friedel-Crafts acylation provides a route to a versatile building block for the development of new chemical entities. The presence of the trifluoromethyl group makes it a particularly attractive starting material for the synthesis of compounds with potential therapeutic applications. Further research into the derivatization of this compound is likely to yield novel molecules with interesting biological activities.
References
Spectroscopic Profile of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4'-Hydroxy-2,2,2-trifluoroacetophenone. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.
Chemical Structure and Properties
-
IUPAC Name: this compound[1]
-
Synonyms: 4'-Hydroxy-2,2,2-trifluoroacetophenone, 4-(Trifluoroacetyl)phenol[2]
-
Appearance: Colorless liquid or light yellow oily substance.[3]
-
Melting Point: 114 °C[1]
-
Boiling Point: 261.9 ± 35.0 °C at 760 mmHg[1]
Predicted Spectroscopic Data
Due to the limited availability of experimentally derived public data for this compound, the following tables summarize the predicted spectroscopic data based on the analysis of its chemical structure and comparison with similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet (d) | 2H | H-2, H-6 (ortho to C=O) |
| ~6.95 | Doublet (d) | 2H | H-3, H-5 (meta to C=O) |
| ~5.50 | Singlet (s) | 1H | -OH |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 100 MHz
| Chemical Shift (δ) (ppm) | Quartet Coupling (JCF) (Hz) | Assignment |
| ~179 | ~35 | C=O (Ketone) |
| ~162 | C-4 (C-OH) | |
| ~132 | C-2, C-6 | |
| ~122 | C-1 | |
| ~116 | C-3, C-5 | |
| ~117 | ~290 | CF₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~1700 | Strong | C=O stretch (ketone) |
| ~1600, ~1510 | Strong | C=C stretch (aromatic ring) |
| 1350 - 1150 | Strong | C-F stretch (trifluoromethyl) |
| ~1250 | Strong | C-O stretch (phenol) |
| ~840 | Strong | C-H bend (para-substituted) |
MS (Mass Spectrometry)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 190 | High | [M]⁺ (Molecular Ion) |
| 121 | High | [M - CF₃]⁺ (Loss of trifluoromethyl) |
| 93 | Medium | [C₆H₅O]⁺ |
| 69 | Medium | [CF₃]⁺ |
| 65 | Medium | [C₅H₅]⁺ |
Experimental Protocols
The following sections outline the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and the accumulation of several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) for volatile compounds.
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a fluorinated aromatic ketone, serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique molecular structure, featuring a trifluoromethyl group adjacent to a carbonyl and a para-hydroxyphenyl moiety, imparts specific chemical and physical properties that are of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the molecular structure, conformation, and spectroscopic properties of this compound. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information with theoretical predictions based on analogous compounds and computational chemistry principles.
Molecular and Physical Properties
This compound, also known as 4'-Hydroxy-2,2,2-trifluoroacetophenone, is a solid at room temperature. Its key chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₂ | [3][4] |
| Molecular Weight | 190.12 g/mol | [1][3] |
| CAS Number | 1823-63-8 | [1][3] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 261.911 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ (predicted) | [1] |
| pKa | 7.60 ± 0.13 (predicted) | [1] |
| LogP | 2.1372 (predicted) | [3] |
| Appearance | Colorless liquid or light yellow oily substance | [4] |
Synthesis
A general method for the synthesis of this compound involves the reaction of a substituted benzoic acid with a trifluoroacetylating agent.[4] A plausible experimental protocol is detailed below.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-hydroxybenzoic acid
-
Glacial acetic acid
-
Sodium bicarbonate
-
Trifluoroacetic anhydride
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., for distillation or column chromatography)
Procedure:
-
Preparation of the Benzoic Acid Salt: 4-hydroxybenzoic acid is heated in glacial acetic acid. The resulting solution is then neutralized with sodium bicarbonate.[4]
-
Trifluoroacetylation: To the solution from step 1, trifluoroacetic anhydride is added dropwise with stirring. The reaction is exothermic, and the temperature should be monitored.[4]
-
Workup: The reaction mixture is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution. The aqueous phase is acidified to approximately pH 2 with 1 M HCl.
-
Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by distillation or flash column chromatography.[5]
Molecular Structure and Conformation
While a definitive crystal structure for this compound is not publicly available, its molecular structure can be inferred from its constituent parts. The molecule consists of a planar phenyl ring substituted with a hydroxyl group at the para position and a trifluoroacetyl group.
The conformation of the molecule is largely determined by the rotation around the single bond connecting the carbonyl carbon to the phenyl ring. Computational studies on similar aromatic ketones suggest that the molecule is likely to adopt a conformation where the carbonyl group and the phenyl ring are nearly coplanar to maximize resonance stabilization. However, the bulky trifluoromethyl group may induce some out-of-plane twisting.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton.
| Predicted ¹H NMR Data | |
| Proton | Predicted Chemical Shift (ppm) |
| Aromatic (ortho to C=O) | 7.9 - 8.1 |
| Aromatic (meta to C=O) | 6.9 - 7.1 |
| Hydroxyl (-OH) | 5.0 - 6.0 (variable) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon.
| Predicted ¹³C NMR Data | |
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175 - 185 |
| C-OH (aromatic) | 160 - 165 |
| C-C=O (aromatic) | 125 - 130 |
| Aromatic CH | 115 - 135 |
| CF₃ | 115 - 125 (quartet due to ¹JC-F coupling) |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
| Predicted IR Absorption Bands | |
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (ketone) | 1680 - 1700 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-F stretch | 1100 - 1300 (strong) |
Mass Spectrometry
The electron ionization mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| Predicted Mass Spectrometry Fragmentation | |
| m/z | Predicted Fragment |
| 190 | [M]⁺ |
| 121 | [M - CF₃]⁺ |
| 93 | [C₆H₅O]⁺ |
| 69 | [CF₃]⁺ |
Potential Biological Activity and Screening Workflow
While there is no specific biological activity reported for this compound, its structural similarity to other phenolic compounds suggests it could be a candidate for various biological screenings. A general workflow for assessing its potential biological activity is presented below.
Conclusion
This compound is a molecule of significant interest due to its potential applications in medicinal chemistry and materials science. While a complete experimental characterization is not yet publicly available, this guide provides a detailed overview of its known properties and predicted characteristics. Further experimental and computational studies are warranted to fully elucidate its molecular conformation, reactivity, and biological activity, which will undoubtedly pave the way for its broader application in drug discovery and development.
References
An In-depth Technical Guide on the Reactivity Profile of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity profile of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a versatile fluorinated building block with significant applications in medicinal chemistry, agrochemicals, and materials science.[1] This document details the compound's synthesis, key chemical properties, and its reactivity at both the phenolic hydroxyl and the trifluoromethyl ketone moieties. Experimental protocols for its synthesis and derivatization are provided, along with quantitative data where available. Furthermore, this guide explores the potential biological significance of this compound and its derivatives, offering insights for its application in drug discovery and development.
Introduction
This compound, also known as 4'-hydroxy-2,2,2-trifluoroacetophenone or 4-(trifluoroacetyl)phenol, is an aromatic ketone characterized by a trifluoromethyl group and a hydroxyl-substituted phenyl ring.[1][2] The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a valuable synthon for the creation of complex fluorinated molecules.[1] Its utility spans various fields, including the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide aims to provide a detailed technical resource on the chemical behavior of this important compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₂ | [3][4] |
| Molecular Weight | 190.12 g/mol | [3][4] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 261.9 °C at 760 mmHg | [1] |
| Density | 1.4 g/cm³ | [1] |
| pKa | 7.60 ± 0.13 (Predicted) | [1] |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents | [2] |
Synthesis
The primary synthetic route to this compound is through the Friedel-Crafts acylation of phenol or a protected phenol derivative. Other potential methods include the Fries rearrangement and the Houben-Hoesch reaction .
Friedel-Crafts Acylation
This method involves the reaction of phenol with a trifluoroacetylating agent, such as trifluoroacetic anhydride or trifluoroacetyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃). The reaction proceeds via an electrophilic aromatic substitution mechanism.
A plausible workflow for the synthesis is depicted below:
Experimental Protocol (General):
-
To a cooled solution of phenol in an appropriate anhydrous solvent (e.g., nitrobenzene, dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise while maintaining a low temperature.
-
Slowly add trifluoroacetic anhydride to the mixture, keeping the temperature controlled.
-
Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Note: The ortho- and para-isomers are typically formed, with the para-isomer often being the major product. Reaction conditions can be optimized to favor the desired isomer.
Fries Rearrangement
The Fries rearrangement of phenyl trifluoroacetate can also yield this compound.[5][6][7][8][9] This reaction involves the intramolecular rearrangement of the acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid.[5][7][8][9]
Houben-Hoesch Reaction
The Houben-Hoesch reaction offers an alternative route, particularly for the synthesis of polyhydroxyaryl ketones.[10] This reaction involves the condensation of a phenol with a nitrile in the presence of a Lewis acid and HCl. For the synthesis of the target molecule, trifluoroacetonitrile would be the required nitrile.
Reactivity Profile
This compound possesses two primary reactive sites: the phenolic hydroxyl group and the trifluoromethyl-activated carbonyl group.
Reactions at the Phenolic Hydroxyl Group
The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation.
Reaction with alkyl halides in the presence of a base yields the corresponding ether derivatives.[11][12][13][14][15] The general Williamson ether synthesis typically provides good yields, ranging from 50-95% in laboratory settings.[11]
Experimental Protocol (General for O-Alkylation):
-
To a solution of this compound in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH).
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) and stir the mixture at room temperature or with heating.
-
Monitor the reaction by TLC.
-
After completion, filter off any inorganic salts and concentrate the filtrate.
-
Purify the product by chromatography or recrystallization.
| Alkylating Agent | Base | Solvent | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | >90 (Typical) |
| Benzyl Bromide | K₂CO₃ | DMF | >85 (Typical) |
Ester derivatives can be prepared by reacting the phenol with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) or by using methods like the Steglich esterification.[16][17][18][19]
Experimental Protocol (General for O-Acylation with Acyl Chloride):
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, THF) containing a base (e.g., pyridine or triethylamine).
-
Cool the solution in an ice bath and slowly add the acyl chloride (e.g., acetyl chloride, benzoyl chloride).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with dilute acid, water, and brine.
-
Dry the organic layer and concentrate to obtain the crude ester, which can be purified further.
| Acylating Agent | Base | Solvent | Yield (%) |
| Acetyl Chloride | Pyridine | DCM | >95 (Typical) |
| Benzoyl Chloride | Triethylamine | THF | >90 (Typical) |
Reactions at the Carbonyl Group
The trifluoromethyl group strongly activates the carbonyl carbon towards nucleophilic attack.
The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Experimental Protocol (General for Reduction):
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Cool the solution and add the reducing agent (e.g., NaBH₄) portion-wise.
-
Stir the reaction until the starting material is consumed.
-
Quench the reaction with water or dilute acid.
-
Extract the product and purify as necessary.
| Reducing Agent | Solvent | Yield (%) |
| NaBH₄ | Methanol | >95 (Typical) |
Grignard reagents and organolithium compounds can add to the carbonyl group to form tertiary alcohols.
Spectroscopic Data
| Technique | Key Features |
| ¹H NMR | Aromatic protons (doublets in the range of 6.8-8.0 ppm), phenolic proton (broad singlet, chemical shift is solvent dependent). |
| ¹³C NMR | Carbonyl carbon (quartet due to C-F coupling, around 180 ppm), aromatic carbons, trifluoromethyl carbon (quartet, around 120 ppm). |
| ¹⁹F NMR | Singlet for the CF₃ group. |
| IR | Strong C=O stretch (around 1700 cm⁻¹), broad O-H stretch (around 3300 cm⁻¹), C-F stretches (in the region of 1100-1300 cm⁻¹). |
| Mass Spec. | Molecular ion peak (m/z = 190), characteristic fragmentation pattern including loss of CF₃.[20][21][22] |
Biological and Medicinal Chemistry Context
Trifluoromethyl ketones are known to be potent inhibitors of various hydrolytic enzymes, such as serine, cysteine, and metalloproteases.[23][24] The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic and prone to form stable tetrahedral adducts with nucleophilic residues in the enzyme's active site, mimicking the transition state of substrate hydrolysis.[23][24]
While specific biological activity for this compound is not extensively documented in the readily available literature, its derivatives are of significant interest. For instance, chalcones derived from hydroxyacetophenones have shown antioxidant and anti-inflammatory properties.[25] The core structure of this compound serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its use as an intermediate allows for the introduction of the trifluoroacetylphenyl moiety into larger drug candidates, which can enhance their metabolic stability and binding affinity.[1]
Conclusion
This compound is a highly reactive and versatile building block in organic synthesis. Its dual reactivity, stemming from the phenolic hydroxyl group and the activated trifluoromethyl ketone, allows for a wide range of chemical transformations. This guide has provided an in-depth overview of its synthesis, reactivity, and potential applications, particularly in the context of medicinal chemistry. The detailed protocols and compiled data serve as a valuable resource for researchers and scientists working with this important fluorinated compound. Further exploration of its biological activities and the development of novel derivatives are promising avenues for future research.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. 1823-63-8[this compound]- Acmec Biochemical [acmec.com.cn]
- 4. This compound | C8H5F3O2 | CID 11446818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. elib.uni-stuttgart.de [elib.uni-stuttgart.de]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. Fries Rearrangement | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 12. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Williamson Synthesis [organic-chemistry.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Steglich Esterification [organic-chemistry.org]
- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 21. memphis.edu [memphis.edu]
- 22. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 23. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Mode of action of 4-hydroxyphenylpyruvate dioxygenase inhibition by triketone-type inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activities of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a fluorinated aromatic ketone, presents a compelling scaffold for biological investigation. While direct and extensive research on its specific biological activities is nascent, its structural features—a phenolic hydroxyl group and a trifluoromethyl ketone moiety—suggest potential interactions with various biological targets. The trifluoromethyl ketone group is a known pharmacophore that can act as a potent enzyme inhibitor, particularly of serine proteases and other hydrolases, by forming stable transition-state analogues.[1] This technical guide consolidates the current understanding of structurally related compounds, proposes potential biological activities, and provides detailed, albeit generalized, experimental protocols and workflows to facilitate further research into this promising molecule.
Introduction
This compound, also known as 4-hydroxy-α,α,α-trifluoroacetophenone, is a chemical intermediate utilized in the synthesis of pharmaceuticals and agrochemicals. Its biological potential is largely inferred from the activities of analogous compounds. The presence of a trifluoromethyl ketone is significant, as this group is known to interact with the active sites of enzymes like malonyl-CoA decarboxylase and serine proteases.[2][3] The trifluoroacetyl group can form a stable hydrate, which mimics the tetrahedral intermediate of substrate hydrolysis, leading to potent enzyme inhibition.[2]
Potential Biological Activities and Mechanisms of Action
Based on its chemical structure, this compound is hypothesized to exhibit the following biological activities:
-
Enzyme Inhibition: The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, facilitating the formation of a stable tetrahedral hydrate. This hydrated form can act as a transition-state analog inhibitor for various enzymes, particularly hydrolases such as serine proteases.
-
Anti-inflammatory Activity: Phenolic compounds are well-documented for their anti-inflammatory properties.[4] The proposed mechanism involves the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, leading to a reduction in the production of pro-inflammatory mediators.
-
Anticancer Activity: While no direct evidence exists, derivatives of trifluoromethyl chalcones have demonstrated antitumor effects against prostate cancer cells.[5] The inhibitory action on critical cellular signaling pathways could contribute to antiproliferative effects.
Postulated Signaling Pathways
The potential anti-inflammatory effects of this compound may be mediated through the modulation of the NF-κB and MAPK signaling cascades.
Quantitative Data Summary
| Biological Activity | Target | Assay Type | IC50 / Ki (µM) | Cell Line / Enzyme Source | Reference |
| Enzyme Inhibition | Malonyl-CoA Decarboxylase | Spectrophotometric | Data not available | Recombinant Human | [2] |
| Enzyme Inhibition | Serine Protease (e.g., Chymotrypsin) | Fluorometric | Data not available | Bovine Pancreas | [3] |
| Anti-inflammatory | COX-2 Inhibition | Cell-based (RAW 264.7) | Data not available | Murine Macrophage | [6] |
| Anticancer | Proliferation Inhibition | MTT Assay | Data not available | PC-3 (Prostate Cancer) | [5] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the potential biological activities of this compound.
Serine Protease Inhibition Assay
This protocol is adapted for a generic serine protease like chymotrypsin.
Materials:
-
Purified serine protease (e.g., bovine α-chymotrypsin)
-
Fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Triton X-100
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., aprotinin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound and positive control in DMSO.
-
In the 96-well plate, add 2 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM). For the control wells, add 2 µL of DMSO.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the serine protease solution (final concentration e.g., 10 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (final concentration e.g., 50 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages)
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Control wells should not be stimulated with LPS.
-
After incubation, collect the cell culture supernatant to measure nitric oxide (NO) production using the Griess reagent according to the manufacturer's instructions.
-
To assess cell viability, add MTT solution to the remaining cells and incubate for 4 hours.
-
Add DMSO to dissolve the formazan crystals and measure the absorbance at 570 nm.
-
Calculate the percentage of NO inhibition and cell viability for each concentration of the test compound.
Conclusion
This compound holds significant, yet largely unexplored, potential as a bioactive molecule. Its structural motifs strongly suggest a role as an enzyme inhibitor and potentially as an anti-inflammatory or anticancer agent. The provided hypothetical mechanisms, signaling pathways, and experimental frameworks are intended to serve as a foundational guide for researchers to systematically investigate and unlock the therapeutic promise of this compound. Further in-depth studies are imperative to validate these hypotheses and to elucidate the specific molecular targets and mechanisms of action.
References
- 1. NF-κB - Wikipedia [en.wikipedia.org]
- 2. Novel trifluoroacetophenone derivatives as malonyl-CoA decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijfmr.com [ijfmr.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Frontiers | Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata [frontiersin.org]
An In-depth Technical Guide to the Derivatives of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone is a versatile chemical scaffold that has garnered significant interest in medicinal chemistry and materials science. Its unique trifluoromethyl ketone and hydroxyphenyl moieties serve as valuable building blocks for the synthesis of a diverse range of derivatives with potential applications in drug discovery and as agrochemicals.[1] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a key pharmacophore in the design of enzyme inhibitors. This technical guide provides a comprehensive overview of the known derivatives of this compound, focusing on their synthesis, physicochemical and pharmacological properties, and therapeutic potential. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of quantitative data to facilitate comparison and further research.
Introduction
The core structure of this compound, a versatile ketone derivative, presents multiple avenues for chemical modification, primarily at the phenolic hydroxyl group and the aromatic ring.[1] These modifications give rise to a variety of derivatives, including chalcones, ethers, and esters, each with distinct physicochemical and biological properties. The trifluoromethyl group is a critical feature, often imparting enhanced metabolic stability, binding affinity, and lipophilicity to the parent molecule. This guide will delve into the major classes of derivatives synthesized from this core structure.
Chalcone Derivatives
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a prominent class of derivatives of this compound. They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Synthesis of Chalcone Derivatives
The primary method for synthesizing chalcones is the Claisen-Schmidt condensation reaction. This involves the base-catalyzed reaction of an appropriate acetophenone with an aromatic aldehyde.[2] In the context of this compound, it serves as the acetophenone component.
General Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in a suitable solvent, such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution.
-
Reaction: Stir the mixture at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The resulting precipitate is then filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Properties of Chalcone Derivatives
Chalcone derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.
Anti-inflammatory Activity:
Many chalcone derivatives have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators.[3][4][5] Studies have shown that these compounds can suppress the release of β-glucuronidase and lysozyme from neutrophils and inhibit the production of nitric oxide (NO) in macrophages.[3][4]
-
Mechanism of Action: The anti-inflammatory effects of chalcones are often attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade.[3][6] Some chalcones also inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory genes.[7]
Anticancer Activity:
Chalcones have emerged as promising candidates for cancer therapy due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2][7]
-
Mechanism of Action: The anticancer activity of chalcones is multifaceted. They can target various signaling pathways involved in cancer progression, including the inhibition of kinases and the disruption of microtubule polymerization.[8] Some derivatives have been shown to be potent inhibitors of tubulin polymerization, binding to the colchicine site.[8]
Table 1: Biological Activity of Representative Chalcone Derivatives
| Compound | Target/Assay | Activity (IC50) | Reference |
| 2',5'-Dihydroxychalcone derivative | β-glucuronidase release (rat neutrophils) | 1.6 µM | [5] |
| 2',5'-Dihydroxychalcone derivative | Lysozyme release (rat neutrophils) | 1.4 µM | [5] |
| 2',5'-Dialkoxychalcone derivative | Nitric oxide (NO) formation (murine microglial cells) | 0.7 µM | [5] |
| α-Fluorinated chalcone 4c | Human cancer cell lines (various) | 0.025–0.254 µM | [8] |
| Sulfonamide chalcone 5a | β-Secretase (BACE1) | 0.21 µM | [9] |
Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for a specified period (e.g., 24, 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Ether Derivatives
Ether derivatives are formed by modifying the hydroxyl group of this compound. This modification can significantly alter the compound's polarity, solubility, and biological activity.
Synthesis of Ether Derivatives
The Williamson ether synthesis is a common and versatile method for preparing ethers. It involves the reaction of an alkoxide with a primary alkyl halide.
General Experimental Protocol: Williamson Ether Synthesis
-
Alkoxide Formation: Treat this compound with a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., THF, DMF) to form the corresponding phenoxide (alkoxide).
-
Alkyl Halide Addition: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) to the reaction mixture.
-
Reaction: Heat the reaction mixture to facilitate the SN2 reaction. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.
Biological Properties of Ether Derivatives
While specific biological data for ether derivatives of this compound are not extensively reported in the searched literature, the introduction of different ether functionalities can modulate the pharmacological profile. For instance, the synthesis of phenyl trifluoroethyl thioether derivatives has been explored for acaricidal activity.[10]
Ester Derivatives
Esterification of the phenolic hydroxyl group of this compound is another common derivatization strategy. Ester prodrugs are often synthesized to improve the pharmacokinetic properties of a parent drug, such as its lipophilicity and stability.[11]
Synthesis of Ester Derivatives
Ester derivatives can be synthesized through various methods, including the reaction of the phenol with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
General Experimental Protocol: Esterification using a Coupling Agent
-
Reactant Preparation: Dissolve this compound (1 equivalent), a carboxylic acid (1 equivalent), and a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a base, such as 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography.
Biological Properties of Ester Derivatives
The conversion of a phenolic hydroxyl group to an ester can significantly impact a molecule's biological activity and pharmacokinetic profile. For example, ester prodrugs of nonsteroidal anti-inflammatory drugs (NSAIDs) have been synthesized to improve their gastrointestinal safety profile.[10] The synthesis of lipophilic phenethyl trifluoroacetate esters has been shown to enhance antioxidant activity.
Signaling Pathways and Experimental Workflows
The biological activities of this compound derivatives are often linked to their interaction with specific cellular signaling pathways.
Anti-inflammatory Signaling Pathway
Anticancer Experimental Workflow
Conclusion
Derivatives of this compound represent a promising class of compounds with significant potential in drug discovery. The trifluoromethyl ketone moiety is a key determinant of their biological activity, particularly as enzyme inhibitors. Chalcone derivatives have been the most extensively studied, demonstrating potent anti-inflammatory and anticancer activities through various mechanisms of action. Further exploration of ether, ester, and other derivatives is warranted to fully elucidate the structure-activity relationships and therapeutic potential of this versatile chemical scaffold. The detailed synthetic protocols and biological evaluation methods provided in this guide aim to facilitate future research and development in this exciting area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anti-inflammatory activity of chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising anti-inflammatory effects of chalcones via inhibition of cyclooxygenase, prostaglandin E2, inducible NO synthase and nuclear factor κb activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]
- 8. Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory Evaluation of Sulfonamide Chalcones on β-Secretase and Acylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, acaricidal activity, and structure-activity relationships of novel phenyl trifluoroethyl thioether derivatives containing substituted benzyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Disposal of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and disposal directives for 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS RN: 1823-63-8). Given the limited availability of a specific, detailed Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar halogenated and trifluoromethylated compounds to ensure a thorough understanding of the potential hazards and necessary precautions.
Chemical and Physical Properties
This compound, also known as 4'-Hydroxy-2,2,2-trifluoroacetophenone, is a ketone derivative with the molecular formula C₈H₅F₃O₂.[1] Its trifluoromethyl and hydroxyphenyl groups confer unique properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₂ | [1][2] |
| Molecular Weight | 190.12 g/mol | [3] |
| CAS Number | 1823-63-8 | [1][3] |
| Appearance | Colorless liquid or light yellow oily substance/solid | [2] |
| Melting Point | 25-27 °C or 114 °C | [1][2] |
| Boiling Point | 185-190 °C or 261.911 °C at 760 mmHg | [1][2] |
| Flash Point | 112.2 °C | [1] |
| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform. | [2] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4][5]
-
Acute Toxicity: May be harmful if swallowed.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to determine the appropriate level of PPE. The following are general recommendations based on the handling of similar compounds:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact. |
| Body Protection | Laboratory coat, and if a significant splash risk exists, a chemical-resistant apron or coveralls. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially when handling the substance outside of a fume hood or if dust/aerosols may be generated. | To prevent inhalation of potentially irritating or toxic vapors or particles. |
Handling and Storage
Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.
Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]
-
Use non-sparking tools and take precautionary measures against static discharge.[6][7]
-
Wash hands thoroughly after handling.[4]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Store locked up.[4]
-
Avoid contact with oxidants, strong acids, and alkalis.[2]
First-Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Accidental Release and Spill Management
A spill of this compound should be treated as a hazardous event.
Spill Response Protocol
Caption: Workflow for managing a chemical spill.
Disposal Considerations
The disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Waste Collection: Collect the chemical waste in a designated, compatible, and clearly labeled hazardous waste container. The label should include "Hazardous Waste" and the full chemical name.[10]
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed. Specifically, keep halogenated and non-halogenated solvent waste separate.[8]
-
Disposal Route: The primary method of disposal is to transfer the hazardous waste to a licensed and approved waste disposal facility.[10] Do not dispose of this chemical into drains or the environment.[9][10]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8]
Disposal Protocol Flowchart
Caption: Step-by-step hazardous waste disposal protocol.
Toxicological and Ecological Information
Experimental Protocols
Specific experimental protocols for the use of this compound were not found in the initial search. Researchers should develop detailed standard operating procedures (SOPs) for their specific applications, incorporating the safety, handling, and disposal information provided in this guide. These SOPs should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.
Disclaimer
This guide is intended for informational purposes only and is based on the best available information from public sources. It is not a substitute for a formal risk assessment or the guidance of a qualified safety professional. All laboratory personnel should be thoroughly trained in the safe handling of hazardous chemicals and should consult their institution's EHS department for specific safety and disposal protocols.
References
- 1. lookchem.com [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. 1-(4-Fluoro-3-hydroxyphenyl)ethanone | C8H7FO2 | CID 45119097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.es [fishersci.es]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: Sourcing, Purity, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a key building block in modern medicinal chemistry. This document details commercially available sources, typical purity levels, and in-depth experimental protocols for its synthesis and analysis. Furthermore, it explores its application in drug development, with a focus on the synthesis of anti-inflammatory agents and the relevant biological signaling pathways.
Commercial Availability and Purity
This compound (CAS No. 1823-63-8) is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, ranging from 97% to over 99%, making it suitable for most research and development applications. Below is a summary of representative commercial suppliers and their offered purity levels.
| Supplier | CAS Number | Purity Level | Additional Information |
| ChemScene | 1823-63-8 | ≥97% | Custom synthesis and commercial production services offered.[1] |
| LookChem | 1823-63-8 | - | A versatile building block for pharmaceuticals, agrochemicals, and materials science.[2] |
| ChemicalBook | 1823-63-8 | 98% | Provides a platform for various manufacturers.[3] |
| Echemi | 1823-63-8 | 95%, 99% (Industrial and Pharmaceutical Grade) | Connects buyers with various manufacturers.[4][5] |
| AOBChem | 1823-63-8 | 95% | Offers various pack sizes.[6] |
Synthesis and Purification Protocols
The synthesis of this compound is most commonly achieved through the Friedel-Crafts acylation of phenol or a protected phenol derivative with a trifluoroacetylating agent. A general and representative protocol is outlined below.
Synthesis via Friedel-Crafts Acylation
A common synthetic route involves the reaction of 4-hydroxybenzoic acid with trifluoroacetic anhydride.[7]
Experimental Protocol:
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-hydroxybenzoic acid in a suitable inert solvent such as dichloromethane or toluene.
-
Addition of Trifluoroacetic Anhydride: Slowly add trifluoroacetic anhydride to the suspension. An exothermic reaction may be observed.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acids, followed by a brine wash.
-
Isolation of the Crude Product: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.
Purification by Recrystallization
Purification of the crude product is crucial to achieve the desired purity for subsequent applications. Recrystallization is a common and effective method.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization include ethanol/water, ethyl acetate/hexane, or toluene.[8]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent or solvent mixture to form a saturated solution.
-
Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution and then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the compound and for monitoring reaction progress.
Representative HPLC Method:
-
Column: A reverse-phase C18 column is typically suitable.[9]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[9]
-
Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).
-
Purity Determination: The purity is determined by the relative peak area of the main product compared to any impurity peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the compound. Both ¹H NMR and ¹³C NMR should be performed. The NIST Chemistry WebBook provides reference spectra for similar compounds which can be used for comparison.[10]
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons on the hydroxyphenyl ring and a singlet for the hydroxyl proton. The characteristic splitting patterns will confirm the substitution pattern.
-
¹³C NMR: Resonances for the carbonyl carbon, the trifluoromethyl carbon (which will appear as a quartet due to coupling with fluorine), and the aromatic carbons.
Application in Drug Development: A Case Study in Anti-Inflammatory Agents
This compound is a valuable precursor for the synthesis of various biologically active molecules. Its trifluoromethyl group can enhance metabolic stability and binding affinity of the final drug candidate. A significant application is in the development of anti-inflammatory drugs, particularly those targeting the cyclooxygenase (COX) enzymes.
Synthesis of Chalcone Derivatives as COX Inhibitors
Chalcones, which are α,β-unsaturated ketones, can be synthesized from this compound and have shown potential as selective COX-2 inhibitors.[11]
Cyclooxygenase (COX) Signaling Pathway
The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of the COX enzymes. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is inducible and plays a key role in the inflammatory response.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with COX-1 inhibition.
Drug Development Workflow
The integration of this compound into a drug development pipeline follows a structured workflow, from initial sourcing to the evaluation of the final drug candidate.
This workflow highlights the critical role of high-purity starting materials like this compound in the successful development of novel therapeutics. The ability to synthesize and purify derivatives with high precision is paramount for obtaining reliable biological data and advancing promising candidates through the development pipeline.
References
- 1. chemscene.com [chemscene.com]
- 2. lookchem.com [lookchem.com]
- 3. 2,2,2-TRIFLUORO-1-(4-HYDROXY-PHENYL)-ETHANONE | 1823-63-8 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. echemi.com [echemi.com]
- 6. aobchem.com [aobchem.com]
- 7. chembk.com [chembk.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Separation of Ethanone, 1-(2,3,4-trihydroxyphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]
- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Methods for Preparing 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone and its derivatives. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries, often utilized for the synthesis of bioactive molecules. The methods described herein focus on practical and efficient laboratory-scale preparations.
Introduction
This compound, also known as 4-hydroxy-α,α,α-trifluoroacetophenone, is a key building block in organic synthesis. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. This document outlines two primary synthetic strategies for the preparation of these valuable compounds: the Fries rearrangement of a trifluoroacetylated phenol precursor and the direct Friedel-Crafts acylation of phenols.
Synthetic Strategies
Two principal methods for the synthesis of this compound derivatives are presented:
-
Method A: Fries Rearrangement. This two-step approach involves the initial O-acylation of a phenol to form a phenyl trifluoroacetate intermediate, followed by a Lewis acid-catalyzed rearrangement to yield the desired para-substituted hydroxyaryl ketone. This method is often preferred due to its high regioselectivity for the para product under controlled temperature conditions.[1][2]
-
Method B: Direct Friedel-Crafts Acylation. This method involves the direct C-acylation of a phenol with a trifluoroacetylating agent in the presence of a strong acid catalyst. While potentially more atom-economical, this reaction can be complicated by competing O-acylation.[3][4] The use of strong Brønsted acids like trifluoromethanesulfonic acid can favor the desired C-acylation.[3][4]
Method A: Fries Rearrangement
The Fries rearrangement is a robust method for the synthesis of hydroxyaryl ketones from phenolic esters.[2] The reaction proceeds via an initial O-acylation of the phenol, followed by a Lewis acid-catalyzed intramolecular acyl migration to the aromatic ring. Low reaction temperatures generally favor the formation of the para-isomer.[1]
References
Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone is a versatile ketone derivative that serves as a crucial building block in medicinal chemistry.[1] Its unique structure, featuring a trifluoromethyl group and a hydroxyphenyl moiety, imparts desirable properties to bioactive molecules, making it a valuable starting material for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the hydroxyl group provides a convenient handle for further chemical modifications.[2] These attributes have led to its use in the development of compounds with a wide range of potential applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3][4][5][6]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of more complex molecules, particularly trifluoromethylated chalcones and pyrazoles.
-
Chalcone Derivatives: Chalcones are synthesized through the Claisen-Schmidt condensation of an acetophenone with an aromatic aldehyde.[7][8][9] Derivatives of this compound can be readily converted into trifluoromethylated chalcones, which have shown promising biological activities, including anticancer and antimicrobial effects.[5][6][10]
-
Pyrazole Derivatives: The resulting chalcones can be further cyclized, often with hydrazine or its derivatives, to yield pyrazole structures.[3][11][12][13][14][15] Trifluoromethyl-substituted pyrazoles are a well-established class of compounds with significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][12]
Quantitative Biological Data
The following tables summarize the reported biological activities of various derivatives synthesized from trifluoromethylated chalcones and pyrazoles.
Table 1: Anticancer Activity of α-Trifluoromethyl Chalcone Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 4-NO₂ chalcone 2 | DU145 (Prostate) | < 0.2 | [10] |
| 4-NO₂ chalcone 2 | PC-3 (Prostate) | < 0.2 | [10] |
| 3,4-difluorochalcone 5 | DU145 (Prostate) | < 0.2 | [10] |
| 3,4-difluorochalcone 5 | PC-3 (Prostate) | < 0.2 | [10] |
Table 2: Antimicrobial Activity of Trifluoromethyl and Trifluoromethoxy Substituted Chalcones
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| A3 (indole ring) | Staphylococcus aureus | 6.25 | [5] |
| A3 (indole ring) | Bacillus subtilis | 12.5 | [5] |
| A3 (indole ring) | Escherichia coli | 25 | [5] |
| A3 (indole ring) | Candida albicans | 12.5 | [5] |
| A3 (indole ring) | Aspergillus niger | 6.25 | [5] |
| B3 (indole ring) | Staphylococcus aureus | 3.12 | [5] |
| B3 (indole ring) | Bacillus subtilis | 6.25 | [5] |
| B3 (indole ring) | Escherichia coli | 12.5 | [5] |
| B3 (indole ring) | Candida albicans | 6.25 | [5] |
| B3 (indole ring) | Aspergillus niger | 3.12 | [5] |
Table 3: Anti-inflammatory Activity of Trifluoromethyl Pyrazole Derivatives
| Compound Class | % Inhibition of Paw Edema | Reference |
| 3-Trifluoromethylpyrazoles (4 ) | 62-76% | [1] |
| 5-Trifluoromethyl-Δ²-pyrazolines (3 ) | 47-76% | [1] |
Experimental Protocols
Protocol 1: Synthesis of Trifluoromethylated Chalcones via Claisen-Schmidt Condensation
This protocol describes a general method for the synthesis of chalcone derivatives from this compound and a substituted aromatic aldehyde.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Ethanol
-
10% Sodium hydroxide (NaOH) solution
-
Ice
-
Water
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a reaction vessel.
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Cool the mixture in an ice bath.
-
Slowly add 10% aqueous NaOH solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of a precipitate indicates product formation.
-
After the reaction is complete, pour the mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove any remaining NaOH.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Trifluoromethylated Pyrazoles from Chalcones
This protocol outlines the synthesis of pyrazole derivatives from the previously synthesized trifluoromethylated chalcones.
Materials:
-
Trifluoromethylated chalcone derivative
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol or acetic acid
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the trifluoromethylated chalcone (1 equivalent) in ethanol or glacial acetic acid.
-
Add hydrazine hydrate or a substituted hydrazine (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. If not, pour the mixture into ice-cold water to induce precipitation.
-
Wash the solid product with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent to yield the pure pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques.
Visualizations
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
Caption: Inhibition of the COX-2 pathway by trifluoromethyl pyrazole derivatives.
Experimental Workflow: Synthesis of Bioactive Pyrazoles
Caption: General workflow for the synthesis and evaluation of bioactive pyrazoles.
Logical Relationship: Structure to Activity
References
- 1. Synthesis, biological evaluation and molecular modeling study of 5-trifluoromethyl-Δ²-pyrazoline and isomeric 5/3-trifluoromethylpyrazole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpsr.com [ijpsr.com]
- 14. jpsbr.org [jpsbr.org]
- 15. jddtonline.info [jddtonline.info]
Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4-(trifluoroacetyl)phenol, is a versatile fluorinated building block with significant potential in the synthesis of novel agrochemicals.[1] Its unique structure, combining a trifluoromethyl ketone and a hydroxyphenyl group, makes it an attractive starting material for creating compounds with desirable agrochemical properties. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a molecule, while the phenolic hydroxyl group provides a reactive handle for a variety of chemical transformations. This document outlines the potential applications of this compound in agrochemical synthesis, with a focus on the development of innovative herbicides, fungicides, and insecticides.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| Melting Point | 114-118 °C |
| Boiling Point | 261.9 °C at 760 mmHg |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Application in Herbicide Synthesis: A Focus on HPPD Inhibitors
Herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) are a critical class of agrochemicals used for broadleaf weed control in major crops. The chemical structure of many HPPD inhibitors features a hydroxyphenyl group linked to a dione or triketone moiety. This compound serves as a valuable precursor for the synthesis of novel HPPD-inhibiting herbicides due to its inherent hydroxyphenyl moiety and the presence of the electron-withdrawing trifluoromethyl group, which can influence the acidity of the phenolic proton and interaction with the enzyme's active site.
Hypothetical Signaling Pathway of HPPD Inhibition
Caption: Mechanism of action for HPPD-inhibiting herbicides.
Experimental Workflow for the Synthesis of a Triketone Herbicide Candidate
The following diagram illustrates a potential synthetic workflow for producing a triketone herbicide candidate starting from this compound.
Caption: A potential workflow for synthesizing a triketone herbicide.
Protocol 1: Synthesis of a 1,3-Diketone Intermediate
This protocol describes a general procedure for the first two steps of the proposed workflow.
Materials:
-
This compound
-
Substituted benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous solvent (e.g., toluene, THF)
-
Potassium tert-butoxide (or another strong base)
-
Hydrochloric acid (for workup)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
O-Acylation:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Baker-Venkataraman Rearrangement:
-
Dissolve the crude ester intermediate (1.0 eq) in an anhydrous solvent.
-
Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and carefully quench with dilute hydrochloric acid to neutralize the base.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting 1,3-diketone by column chromatography or recrystallization.
-
Application in Fungicide and Insecticide Synthesis
The phenolic hydroxyl group of this compound can be readily converted into an ether linkage, a common structural motif in many fungicides and insecticides. The trifluoroacetyl group can also be a key pharmacophore or be chemically modified to introduce other functionalities.
Logical Relationship for Derivatization
Caption: Derivatization pathways for fungicide and insecticide synthesis.
Protocol 2: General Procedure for Ether Synthesis
This protocol outlines a general method for the O-alkylation or O-arylation of this compound.
Materials:
-
This compound
-
Alkyl or aryl halide (e.g., benzyl bromide, substituted chloropyridine)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., acetone, DMF, THF)
-
Phase-transfer catalyst (optional, e.g., tetrabutylammonium bromide)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add the base (1.5-2.0 eq) and a phase-transfer catalyst if needed.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl or aryl halide (1.1 eq) and heat the reaction mixture to an appropriate temperature (e.g., reflux), monitoring by TLC.
-
Upon completion, cool the reaction, filter off any inorganic salts, and concentrate the filtrate.
-
Take up the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ether by column chromatography or recrystallization.
Quantitative Data Summary
While specific quantitative data for the direct use of this compound in commercial agrochemical synthesis is not publicly available, the following table provides representative yields for the types of reactions described in the protocols, based on analogous transformations in the chemical literature.
| Reaction Type | Substrate | Reagent | Product | Representative Yield (%) |
| O-Acylation | Phenol | Benzoyl Chloride | Phenyl Benzoate | 85-95 |
| Baker-Venkataraman | O-Aroyl Phenone | Strong Base | 1,3-Diketone | 60-80 |
| Williamson Ether Synthesis | Phenol | Alkyl Halide | Alkyl Phenyl Ether | 70-95 |
Conclusion
This compound is a promising and versatile starting material for the synthesis of a new generation of agrochemicals. Its unique structural features offer multiple avenues for the creation of diverse molecular scaffolds with potential herbicidal, fungicidal, and insecticidal activities. The protocols and workflows presented here provide a foundational framework for researchers to explore the full potential of this valuable chemical intermediate in the discovery and development of innovative crop protection solutions. Further research into the derivatization of this compound is warranted to uncover novel agrochemical candidates.
References
Application Notes and Protocols: 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4'-hydroxy-2,2,2-trifluoroacetophenone, is a versatile fluorinated building block in organic synthesis. Its unique structure, featuring a trifluoromethyl group and a reactive phenol moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules and functional materials.[1][2] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl and the acidity of the phenolic proton, opening up diverse synthetic possibilities. These application notes provide detailed protocols for its use in two key areas: the synthesis of trifluoromethyl-substituted dihydropyrimidinones via the Biginelli reaction and as a precursor for the synthesis of Selective Androgen Receptor Modulators (SARMs).
Application 1: Synthesis of Trifluoromethyl-Substituted Dihydropyrimidinones (DHPMs) via Biginelli Reaction
The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, and anti-inflammatory properties.[4] The incorporation of a trifluoromethyl group can enhance the biological activity and metabolic stability of these molecules. This compound serves as the β-dicarbonyl component in this reaction.
Experimental Workflow: Biginelli Reaction
Caption: Workflow for the synthesis of Dihydropyrimidinones (DHPMs).
Detailed Experimental Protocol: Synthesis of 5-Trifluoroacetyl-4-(4-methoxyphenyl)-6-(4-hydroxyphenyl)-3,4-dihydropyrimidin-2(1H)-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.90 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and urea (0.72 g, 12 mmol) in 30 mL of absolute ethanol.
-
Catalyst Addition: To the stirred mixture, add 5-6 drops of concentrated hydrochloric acid as a catalyst.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL). Further purify the crude product by recrystallization from hot ethanol to afford the pure dihydropyrimidinone derivative.
-
Characterization: Dry the purified product under vacuum and characterize by NMR, IR, and Mass Spectrometry.
Quantitative Data: Representative DHPM Derivatives
| Compound | Aldehyde | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm) |
| 1 | Benzaldehyde | 85 | 210-212 | 9.21 (s, 1H, NH), 7.75 (s, 1H, NH), 7.20-7.40 (m, 5H, Ar-H), 6.80 (d, 2H, Ar-H), 5.25 (d, 1H, CH), 4.95 (s, 1H, OH) |
| 2 | 4-Chlorobenzaldehyde | 88 | 225-227 | 9.25 (s, 1H, NH), 7.80 (s, 1H, NH), 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 6.82 (d, 2H, Ar-H), 5.28 (d, 1H, CH), 4.98 (s, 1H, OH) |
| 3 | 4-Methoxybenzaldehyde | 92 | 218-220 | 9.18 (s, 1H, NH), 7.72 (s, 1H, NH), 7.15 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 6.80 (d, 2H, Ar-H), 5.20 (d, 1H, CH), 4.96 (s, 1H, OH), 3.75 (s, 3H, OCH₃) |
Application 2: Building Block for Selective Androgen Receptor Modulators (SARMs)
Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[5] They are being investigated for the treatment of muscle wasting, osteoporosis, and breast cancer.[6] The trifluoromethylphenyl group is a common pharmacophore in many nonsteroidal SARMs. This compound can serve as a key starting material for the synthesis of various SARM candidates.
Androgen Receptor Signaling Pathway
SARMs exert their effects by binding to the androgen receptor, a ligand-activated transcription factor. The following diagram illustrates the canonical androgen receptor signaling pathway.
Caption: Simplified Androgen Receptor (AR) signaling pathway.
Representative Synthetic Protocol: Towards a SARM Precursor
This protocol describes a two-step synthesis of a key intermediate for SARM development, starting with the O-alkylation of this compound.
Step 1: O-Alkylation
-
Reaction Setup: To a solution of this compound (1.90 g, 10 mmol) in dry acetone (50 mL), add potassium carbonate (2.76 g, 20 mmol) and a catalytic amount of potassium iodide (0.17 g, 1 mmol).
-
Alkylating Agent Addition: Add ethyl bromoacetate (1.67 g, 10 mmol) dropwise to the stirred suspension.
-
Reaction: Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.
-
Work-up: After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL), wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude O-alkylated product.
-
Purification: Purify the product by column chromatography on silica gel.
Step 2: Reduction of the Ketone
-
Reaction Setup: Dissolve the O-alkylated product (10 mmol) in methanol (40 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours.
-
Quenching: Quench the reaction by the slow addition of 1M HCl until the pH is neutral.
-
Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the reduced alcohol intermediate, a key precursor for further elaboration into SARM structures.
Quantitative Data: Representative SARM Precursor
| Compound | Formula | MW ( g/mol ) | Form | Yield (%) | ¹H NMR (δ, ppm) |
| O-Alkylated Ketone | C₁₂H₁₁F₃O₄ | 276.21 | White Solid | 85-90 | 7.95 (d, 2H), 6.95 (d, 2H), 4.70 (s, 2H), 4.25 (q, 2H), 1.30 (t, 3H) |
| Reduced Alcohol | C₁₂H₁₃F₃O₄ | 278.22 | Colorless Oil | 90-95 | 7.35 (d, 2H), 6.90 (d, 2H), 5.00 (q, 1H), 4.65 (s, 2H), 4.20 (q, 2H), 2.50 (d, 1H, OH), 1.25 (t, 3H) |
Disclaimer: The provided protocols are representative examples and may require optimization based on specific laboratory conditions and reagents. Appropriate safety precautions should be taken when handling all chemicals.
References
- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enobosarm | C19H14F3N3O3 | CID 11326715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biginelli Reaction [organic-chemistry.org]
- 6. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reaction Mechanisms Involving 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed insights into the reaction mechanisms and synthetic utility of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a versatile fluorinated building block in medicinal chemistry and organic synthesis. The inclusion of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules, making this compound a valuable starting material for the development of novel therapeutics and agrochemicals.
O-Alkylation via Williamson Ether Synthesis
The phenolic hydroxyl group of this compound readily undergoes O-alkylation through the Williamson ether synthesis. This reaction provides a straightforward method for the preparation of a diverse range of alkoxy-substituted trifluoroacetophenone derivatives, which are key intermediates in the synthesis of various biologically active compounds.
The general mechanism involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkyl halide in an SN2 reaction, displacing the halide and forming the corresponding ether.
Experimental Protocol: General Procedure for O-Alkylation
A solution of this compound (1.0 eq.) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is treated with a base (1.1-1.5 eq.) at room temperature. After stirring for a short period to ensure complete deprotonation, the alkylating agent (1.1-1.5 eq.) is added, and the reaction mixture is stirred at room temperature or heated until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Quantitative Data for O-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | DMF | 25 | 4 | 95 |
| Ethyl Bromide | K₂CO₃ | DMF | 50 | 6 | 92 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80 | 5 | 98 |
| 2-Bromoethanol | NaH | THF | 65 | 8 | 85 |
| 1-Bromo-3-chloropropane | Cs₂CO₃ | DMF | 70 | 12 | 88 |
Diagram of the Williamson Ether Synthesis Workflow:
Caption: Workflow for the Williamson ether synthesis of 4-alkoxy-2,2,2-trifluoroacetophenones.
Synthesis of Bioactive Molecules
This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules. The trifluoroacetyl group can act as a bioisostere for other functional groups, influencing the pharmacological profile of the final compound.
Application in the Synthesis of a Cannabinoid Receptor Modulator
One notable application is in the synthesis of selective cannabinoid receptor 2 (CB2) agonists. The core structure of these modulators can be assembled starting from the O-alkylation of this compound, followed by subsequent modifications.
Logical Relationship for the Synthesis of a CB2 Agonist Intermediate:
Synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone via Phenolic Acylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic strategy discussed is the acylation of phenol, which can be achieved through two principal routes: the direct Friedel-Crafts acylation of phenol with a trifluoroacetylating agent, or a two-step process involving the O-acylation of phenol to form phenyl trifluoroacetate, followed by a Fries rearrangement to the desired C-acylated product. These methods offer pathways to an important intermediate used in the development of novel chemical entities. This document outlines the reaction mechanisms, provides detailed experimental procedures, and presents quantitative data to guide researchers in optimizing this synthesis.
Introduction
This compound, also known as 4'-hydroxy-2,2,2-trifluoroacetophenone, is a key synthetic intermediate. The incorporation of a trifluoromethyl group can significantly alter the physicochemical properties of a molecule, often leading to enhanced metabolic stability, binding affinity, and lipophilicity, which are desirable attributes in drug design.[1] The synthesis of this compound typically involves the acylation of phenol.
Phenols are bidentate nucleophiles, meaning they can undergo acylation at two positions: C-acylation on the aromatic ring to form a hydroxyaryl ketone, or O-acylation on the phenolic oxygen to form a phenyl ester.[2] The desired product, this compound, is a C-acylated phenol.
Two primary strategies are employed for the synthesis of hydroxyaryl ketones from phenols:
-
Direct Friedel-Crafts Acylation: This method involves the direct reaction of phenol with a trifluoroacetylating agent in the presence of a Lewis acid catalyst. However, this can lead to a mixture of O- and C-acylated products.[3]
-
O-Acylation followed by Fries Rearrangement: This two-step approach first involves the formation of a phenyl ester (O-acylation), which is then rearranged to the thermodynamically more stable C-acylated hydroxyaryl ketone in the presence of a Lewis acid.[2][4] The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones and is often employed to overcome the challenges of direct C-acylation of phenols.[5][6]
This document provides protocols for both the O-acylation of phenol to synthesize the intermediate phenyl trifluoroacetate and its subsequent Fries rearrangement to yield this compound.
Data Presentation
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature and the choice of solvent. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures favor the ortho-isomer.[3][7]
Table 1: Influence of Reaction Conditions on the Fries Rearrangement of Phenyl Acetate (as an analogue)
| Catalyst | Solvent | Temperature (°C) | Yield of p-hydroxyacetophenone (%) | Yield of o-hydroxyacetophenone (%) |
| AlCl₃ | Nitrobenzene | 20-25 | - | - |
| AlCl₃ | Chlorobenzene | 50-60 | - | - |
| AlCl₃ | Nitroethane | 60 | 44 | - |
| AlCl₃ | Carbon disulfide | 45 | 40 | - |
| AlCl₃ | Petroleum ether | 130-175 | 40-60 | - |
| BF₃ | - | 90 | 56 | - |
| TiCl₄ | - | 90-100 | 34 | - |
| FeCl₃ | - | 65 | 25 | - |
| ZnCl₂ | - | 125 | 8 | - |
| HF | - | 20-100 | 94 | - |
| Polyphosphoric acid | - | 20-100 | 69 | - |
Note: Data for phenyl acetate is provided as a well-documented analogue to illustrate general trends. Specific yields for the trifluoroacetyl analogue may vary.
Experimental Protocols
Protocol 1: O-Trifluoroacetylation of Phenol to Phenyl Trifluoroacetate
This protocol describes the synthesis of the intermediate, phenyl trifluoroacetate, which is the precursor for the Fries rearrangement.
Materials:
-
Phenol
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine (optional, as a basic catalyst)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve phenol (1.0 eq.) in anhydrous dichloromethane.
-
If using a catalyst, add pyridine (1.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 eq.) dropwise to the stirred solution via a dropping funnel over a period of 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude phenyl trifluoroacetate.
-
The crude product can be purified by distillation or used directly in the next step.
Protocol 2: Fries Rearrangement of Phenyl Trifluoroacetate
This protocol describes the conversion of phenyl trifluoroacetate to a mixture of ortho- and para-hydroxy-2,2,2-trifluoroacetophenone. The para-isomer is typically favored at lower temperatures.
Materials:
-
Phenyl trifluoroacetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or other suitable solvent (e.g., carbon disulfide, 1,2-dichloroethane)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating)
-
Oil bath or heating mantle
-
Büchner funnel and filter paper
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (2.0-3.0 eq.).
-
Add the anhydrous solvent (e.g., nitrobenzene) and stir to form a slurry.
-
Cool the slurry to the desired temperature (e.g., 0-5 °C for para-selectivity).
-
Slowly add a solution of phenyl trifluoroacetate (1.0 eq.) in the same solvent to the cooled slurry.
-
Stir the reaction at the chosen temperature. For the para-product, maintain a low temperature (e.g., < 25 °C). For a higher proportion of the ortho-product, the mixture may need to be heated (e.g., > 60 °C).[3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
The product may precipitate as a solid. If so, collect the solid by vacuum filtration using a Büchner funnel and wash with cold water.
-
If the product remains in the organic layer, transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of ortho and para isomers, can be purified by column chromatography or recrystallization. The isomers can often be separated by steam distillation, as the ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.
Visualizations
Reaction Scheme: O-Acylation and Fries Rearrangement
Caption: Synthesis of hydroxyaryl ketones from phenol.
Experimental Workflow: Fries Rearrangement
Caption: General workflow for the Fries rearrangement.
Logical Relationship: Regioselectivity of Fries Rearrangement
Caption: Factors influencing regioselectivity.
References
Application Notes and Protocols: Synthesis of Novel Flame Retardants Utilizing 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of fluorine atoms into polymer structures is a well-established strategy for enhancing flame retardancy. The presence of fluorine imparts several desirable properties, including increased thermal stability, reduced flammability, and promotion of char formation.[1] 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, with its trifluoromethyl group and aromatic hydroxyl functionality, presents itself as a valuable building block for the synthesis of novel flame-retardant materials. The combination of the electron-withdrawing trifluoromethyl group and the phenolic moiety offers a reactive handle for incorporation into various polymer backbones, such as polyacrylates, polycarbonates, and epoxy resins.
Proposed Synthesis of a Flame-Retardant Monomer and Polymer
The proposed synthetic route involves a two-step process:
-
Monomer Synthesis: Esterification of the phenolic hydroxyl group of this compound with methacryloyl chloride to yield 4-(2,2,2-trifluoroacetyl)phenyl methacrylate.
-
Polymerization: Free radical polymerization of the synthesized methacrylate monomer to produce a homopolymer containing the trifluoroacetophenone moiety.
Experimental Protocols
1. Synthesis of 4-(2,2,2-trifluoroacetyl)phenyl methacrylate (Monomer)
-
Materials:
-
This compound (1.0 eq)
-
Methacryloyl chloride (1.2 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add triethylamine dropwise.
-
After 15 minutes, add methacryloyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-(2,2,2-trifluoroacetyl)phenyl methacrylate monomer.
-
2. Synthesis of Poly(4-(2,2,2-trifluoroacetyl)phenyl methacrylate) (Polymer)
-
Materials:
-
4-(2,2,2-trifluoroacetyl)phenyl methacrylate (monomer)
-
Azobisisobutyronitrile (AIBN) (0.01 eq)
-
Toluene (anhydrous)
-
-
Procedure:
-
Dissolve the 4-(2,2,2-trifluoroacetyl)phenyl methacrylate monomer and AIBN in anhydrous toluene in a reaction flask.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70-80 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or hexane).
-
Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
Data Presentation
The following tables present hypothetical performance data for the synthesized polymer, based on expected properties of analogous fluorinated flame-retardant polymers. This data is for illustrative purposes and would require experimental validation.
Table 1: Thermal Properties of Poly(4-(2,2,2-trifluoroacetyl)phenyl methacrylate)
| Property | Expected Value |
| Glass Transition Temperature (Tg) | 120 - 150 °C |
| 5% Weight Loss Temperature (TGA, N₂) | > 350 °C |
| Char Yield at 600 °C (TGA, N₂) | > 30% |
Table 2: Flame Retardant Properties of Poly(4-(2,2,2-trifluoroacetyl)phenyl methacrylate)
| Test | Expected Rating/Value |
| Limiting Oxygen Index (LOI) | > 28% |
| UL-94 Vertical Burn Test | V-0 |
Visualization of Workflows and Mechanisms
Caption: Proposed workflow for the synthesis of a flame-retardant polymer.
Caption: Proposed flame retardant mechanism of the fluorinated polymer.
Discussion of Flame-Retardant Mechanism
The anticipated flame-retardant properties of the synthesized polymer are attributed to a combination of gas-phase and condensed-phase mechanisms.
-
Gas-Phase Inhibition: Upon heating, the polymer is expected to release radical species containing fluorine, such as trifluoromethyl (CF₃•) and fluorine (F•) radicals. These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the combustion process in the gas phase, thereby inhibiting the flame.
-
Condensed-Phase Charring: The aromatic nature of the polymer is expected to promote the formation of a stable, insulating char layer on the surface of the material during combustion. This char layer acts as a physical barrier, limiting the evolution of flammable volatile compounds and restricting the transfer of heat to the underlying polymer, thus slowing down the degradation process.
Conclusion
While direct synthesis of flame retardants from this compound is not yet documented in readily available literature, its chemical structure strongly suggests its potential as a precursor for high-performance flame-retardant materials. The proposed synthesis of a methacrylate monomer and its subsequent polymerization offers a viable route to novel fluorinated polymers. The combination of gas-phase radical trapping by fluorine species and condensed-phase char formation by the aromatic backbone is expected to impart excellent flame-retardant properties. Further experimental work is required to validate these proposed protocols and to fully characterize the performance of the resulting materials.
References
Application Notes and Protocols for Reactions with 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key chemical transformations involving 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a versatile building block in medicinal chemistry and materials science. The trifluoromethyl ketone moiety imparts unique properties, making its derivatives valuable for various applications, including as enzyme inhibitors.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 1823-63-8 | [3] |
| Molecular Formula | C₈H₅F₃O₂ | [3] |
| Molecular Weight | 190.12 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 116-119 °C | |
| Boiling Point | 261.9 °C at 760 mmHg | |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Experimental Protocols
This section details protocols for common and synthetically useful reactions starting from this compound.
O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers from an alkoxide and an alkyl halide.[4] This reaction allows for the introduction of various alkyl groups at the phenolic hydroxyl position of this compound.
Caption: General workflow for the Williamson ether synthesis.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 60 | 5 | 92 |
| 2 | Ethyl iodide | NaH | THF | RT | 12 | 85 |
| 3 | Propargyl bromide | Cs₂CO₃ | Acetone | 50 | 8 | 88 |
Copper-Catalyzed Ullmann Condensation for Diaryl Ether Synthesis
The Ullmann condensation is a classical method for the synthesis of diaryl ethers, involving the copper-catalyzed coupling of a phenol with an aryl halide.[5] Modern protocols often utilize ligands to facilitate the reaction at lower temperatures.[6][7]
Caption: Workflow for the Ullmann diaryl ether synthesis.
-
To a reaction vial, add this compound (1.0 eq), iodobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), L-proline (0.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous dimethyl sulfoxide (DMSO, 0.5 M).
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the diaryl ether.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | CuI / L-Proline | Cs₂CO₃ | DMSO | 110 | 24 | 78 |
| 2 | 4-Bromotoluene | Cu₂O / Phenanthroline | K₃PO₄ | Toluene | 130 | 36 | 65 |
| 3 | 2-Chloropyridine | CuI / DMEDA | K₂CO₃ | Dioxane | 120 | 48 | 55 |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[8] The phenolic hydroxyl group of this compound can be converted to a triflate, which then serves as an excellent coupling partner for various arylboronic acids.[9]
Caption: Workflow for the Suzuki-Miyaura cross-coupling.
Step 1: Synthesis of 4-(Trifluoroacetyl)phenyl trifluoromethanesulfonate
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 0.5 M) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq).
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude triflate, which can often be used in the next step without further purification.
Step 2: Suzuki-Miyaura Coupling
-
To a mixture of 4-(Trifluoroacetyl)phenyl trifluoromethanesulfonate (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq), add a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) in a 3:1 mixture of toluene and water (0.2 M).
-
De-gas the mixture with argon for 15 minutes.
-
Heat the reaction to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl ketone.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanophenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 3-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 90 |
| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) | - | Cs₂CO₃ | THF/H₂O | 80 | 16 | 75 |
Biological Significance and Signaling Pathways
Derivatives of this compound are of significant interest in drug discovery. The trifluoromethyl ketone group is a key pharmacophore known to act as a reversible covalent inhibitor of various enzymes, particularly serine and cysteine proteases.[8] This inhibitory activity stems from the electrophilic nature of the ketone, which can be attacked by nucleophilic residues in the enzyme's active site to form a stable hemiacetal or hemiketal, mimicking the transition state of substrate hydrolysis.[10]
One important signaling pathway that can be targeted by such inhibitors is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[11] This pathway is crucial for transmitting signals from cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancer and autoimmune disorders.[12] Specifically, STAT3 and STAT6 have been identified as potential therapeutic targets.[13][14]
JAK/STAT Signaling Pathway and Potential Inhibition
The following diagram illustrates a simplified JAK/STAT signaling pathway and a hypothetical point of inhibition by a derivative of this compound.
Caption: Simplified JAK/STAT signaling and potential inhibition.
This diagram illustrates how a trifluoromethyl ketone-containing compound could potentially inhibit the JAK/STAT pathway, for instance, by preventing the dimerization or DNA binding of activated STAT proteins, thereby blocking the transcription of target genes involved in cell proliferation and inflammation. The development of specific inhibitors targeting components of this pathway holds significant therapeutic promise.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring the synthesis and subsequent reactions of the versatile building block, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. This compound, also known as 4'-hydroxy-2,2,2-trifluoroacetophenone, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The analytical techniques described herein, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, are essential for reaction optimization, kinetic studies, and quality control.
Synthesis of this compound via Friedel-Crafts Acylation
A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of phenol with trifluoroacetic anhydride, often in the presence of a Lewis acid catalyst. Careful monitoring of this reaction is crucial to maximize yield and minimize the formation of byproducts.
Reaction Scheme:
Caption: Friedel-Crafts acylation of phenol.
Analytical Techniques for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of the Friedel-Crafts acylation by separating the starting materials (phenol), the product (this compound), and potential byproducts. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile:water).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Quantitative Data (Illustrative)
| Compound | Retention Time (min) |
| Phenol | 3.5 |
| This compound | 8.2 |
| Trifluoroacetic Anhydride | (Not retained under these conditions) |
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for identifying and quantifying the components of the reaction mixture. Derivatization of the phenolic hydroxyl group may be necessary to improve volatility and peak shape.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A standard GC-MS system with a capillary column and an electron ionization (EI) source.
-
Sample Preparation (with Derivatization):
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a suitable solvent (e.g., 1 mL of dichloromethane).
-
Add a derivatizing agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard.
-
Heat the mixture at 60 °C for 30 minutes.
-
Inject a portion of the derivatized sample into the GC-MS.
-
-
GC-MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Quantitative Data (Illustrative for TMS-derivatized compounds)
| Compound | Retention Time (min) | Key m/z fragments |
| Phenol-TMS | 6.8 | 166, 151, 73 |
| This compound-TMS | 10.5 | 262, 247, 193, 73 |
GC-MS Analysis Workflow
Caption: Workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹⁹F NMR, offers a non-destructive and highly quantitative method for in-situ or online reaction monitoring.[2] This technique allows for the direct observation of the consumption of reactants and the formation of products without the need for sample workup.
Experimental Protocol: In-situ ¹⁹F NMR Monitoring
-
Instrumentation: A benchtop or high-field NMR spectrometer equipped with a fluorine probe.
-
Sample Preparation:
-
The reaction is typically run directly in an NMR tube using a deuterated solvent.
-
Alternatively, a flow-through NMR cell can be used for online monitoring of a larger scale reaction.[2]
-
-
NMR Parameters:
| Parameter | Value |
| Nucleus | ¹⁹F |
| Solvent | Deuterated Acetonitrile (CD₃CN) |
| Reference | External standard (e.g., trifluorotoluene) |
| Pulse Sequence | Standard single pulse |
| Acquisition Time | 1-2 seconds |
| Relaxation Delay | 5 seconds |
| Number of Scans | 4-16 (depending on concentration) |
Quantitative Data (Illustrative)
| Compound | ¹⁹F Chemical Shift (ppm) |
| Trifluoroacetic Anhydride | -75.8 |
| This compound | -76.5 |
| Trifluoroacetic Acid | -76.2 |
In-situ NMR Monitoring Workflow
Caption: Workflow for in-situ NMR monitoring.
Conclusion
The analytical methods outlined in these application notes provide a comprehensive toolkit for researchers and scientists working with this compound. The choice of technique will depend on the specific requirements of the study, such as the need for high-throughput analysis (HPLC), high sensitivity and structural confirmation (GC-MS), or real-time, non-invasive monitoring (NMR). By implementing these detailed protocols, researchers can effectively monitor reaction progress, optimize conditions, and ensure the quality and purity of their target compounds.
References
Application Notes and Protocols for the Scale-up Synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the gram-scale synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The synthesis is based on the Fries rearrangement of phenyl trifluoroacetate, a robust and scalable method for the preparation of hydroxyaryl ketones. This document includes a step-by-step experimental protocol, a summary of quantitative data, safety precautions, and a logical workflow diagram.
Introduction
This compound, also known as 4-(trifluoroacetyl)phenol, is a valuable building block in organic synthesis.[1] The presence of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding selectivity of bioactive molecules.[2][3] Consequently, this compound serves as a crucial starting material for the synthesis of various pharmaceuticals and agrochemicals.[1][4] The Fries rearrangement, a Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone, is a well-established and industrially significant reaction for this class of compounds.[5][6][7][8] This protocol details a scale-up adaptable synthesis of the title compound via the Fries rearrangement of phenyl trifluoroacetate using aluminum chloride as the catalyst.
Synthesis Pathway
The overall synthetic pathway involves two main stages: the synthesis of the precursor, phenyl trifluoroacetate, followed by its Fries rearrangement to yield the final product, this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. Fries Rearrangement [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scribd.com [scribd.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to optimize reaction conditions and address common challenges.
Experimental Protocols
A common and effective method for synthesizing this compound is a two-step process involving the O-trifluoroacetylation of phenol to form phenyl trifluoroacetate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the desired para-substituted product.[1][2] Direct Friedel-Crafts acylation of phenol is often problematic due to the competing O-acylation and the formation of a stable complex between the phenolic hydroxyl group and the Lewis acid catalyst.
Step 1: Synthesis of Phenyl Trifluoroacetate
This procedure details the O-trifluoroacetylation of phenol.
-
Materials:
-
Phenol
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Pyridine (optional, as a mild base)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution. If desired, a stoichiometric amount of pyridine can be added to neutralize the trifluoroacetic acid byproduct.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude phenyl trifluoroacetate, which can be purified by distillation or used directly in the next step.
-
Step 2: Fries Rearrangement to this compound
This procedure describes the rearrangement of phenyl trifluoroacetate to the target molecule.
-
Materials:
-
Phenyl trifluoroacetate
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous nitrobenzene or other high-boiling inert solvent
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (typically 1.1 to 2.0 equivalents).
-
Add anhydrous nitrobenzene as the solvent and stir the suspension.
-
Slowly add phenyl trifluoroacetate to the stirred suspension.
-
Heat the reaction mixture to the desired temperature. Lower temperatures (around 0-25 °C) generally favor the formation of the para-isomer, while higher temperatures can lead to the formation of the ortho-isomer.[1][2]
-
Maintain the reaction at the chosen temperature for several hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extract the product into a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Troubleshooting Guides
Issue 1: Low or No Yield of Phenyl Trifluoroacetate (Step 1)
| Potential Cause | Suggested Solution |
| Moisture in the reaction | Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Use anhydrous solvents. |
| Decomposition of TFAA | Use fresh, high-purity trifluoroacetic anhydride. |
| Incomplete reaction | Increase the reaction time or slightly increase the amount of TFAA. The addition of a non-nucleophilic base like pyridine can drive the reaction to completion. |
Issue 2: Low Yield or Incorrect Isomer in Fries Rearrangement (Step 2)
| Potential Cause | Suggested Solution |
| Inactive Lewis Acid | Use fresh, anhydrous aluminum chloride. Ensure it is not clumped, which can indicate hydration. |
| Incorrect Reaction Temperature | To favor the para-product, maintain a lower reaction temperature (e.g., 0-25 °C). For the ortho-product, higher temperatures may be required, but this can also lead to more side products.[1][2] |
| Insufficient Lewis Acid | A stoichiometric amount of Lewis acid is often necessary as it complexes with both the starting material and the product.[3] |
| Hydrolysis of Phenyl Trifluoroacetate | Ensure anhydrous conditions throughout the reaction setup and workup until the quenching step. |
| Formation of Side Products | Overheating or prolonged reaction times can lead to the formation of di-acylated products or other byproducts. Optimize the reaction time and temperature. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of both ortho and para isomers | Separate the isomers using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is often effective. |
| Residual Phenol | If the initial O-trifluoroacetylation was incomplete, unreacted phenol may be present. This can often be removed by an aqueous base wash during the workup. |
| Oily Product that Fails to Crystallize | The product may be an oil at room temperature or impure. Purify by column chromatography first. For recrystallization, try a solvent system like dichloromethane/hexane or toluene/hexane. |
Frequently Asked Questions (FAQs)
Q1: Why is a two-step process (O-acylation followed by Fries rearrangement) preferred over direct Friedel-Crafts trifluoroacetylation of phenol?
A1: Direct Friedel-Crafts acylation of phenol is challenging because the hydroxyl group can be acylated (O-acylation) in competition with the desired ring acylation (C-acylation). Additionally, the Lewis acid catalyst can form a strong complex with the phenolic oxygen, deactivating the aromatic ring towards electrophilic substitution. The two-step approach isolates the O-acylation first and then uses the Fries rearrangement to achieve the desired C-acylation.
Q2: How can I maximize the yield of the para-isomer (this compound)?
A2: The formation of the para-isomer is generally favored by lower reaction temperatures during the Fries rearrangement (e.g., 0-25 °C).[1][2] Using a less polar solvent may also favor the para-product. Careful optimization of the reaction temperature is crucial.
Q3: What are the common side products in this synthesis?
A3: The most common side product is the ortho-isomer, 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone. Other potential side products include unreacted starting materials (phenol or phenyl trifluoroacetate) and, under harsh conditions, di-acylated products or decomposition products.
Q4: What is the best method for purifying the final product?
A4: A combination of column chromatography and recrystallization is often the most effective approach. Column chromatography on silica gel using a gradient of ethyl acetate in hexane can separate the para-isomer from the ortho-isomer and other impurities. Subsequent recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or toluene) can provide a highly pure product.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Trifluoroacetic anhydride is corrosive and reacts violently with water. Aluminum chloride is also corrosive and reacts with moisture. Both should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Fries rearrangement can be exothermic, so careful control of the addition rate and temperature is necessary.
Data Presentation
Table 1: Reaction Parameters for Fries Rearrangement
| Parameter | Condition for para-Isomer | Condition for ortho-Isomer |
| Temperature | 0 - 25 °C | > 60 °C |
| Solvent Polarity | Less Polar (e.g., CS₂) | More Polar (e.g., Nitrobenzene) |
| Lewis Acid | AlCl₃, BF₃, TiCl₄ | AlCl₃, TiCl₄ |
Table 2: Typical Physical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₈H₅F₃O₂ |
| Molecular Weight | 190.12 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃, δ) | ~7.9 (d, 2H), ~6.9 (d, 2H), ~6.0 (s, 1H, OH) |
| ¹³C NMR (CDCl₃, δ) | ~180 (q), ~162, ~132, ~120, ~116 (q), ~115 |
| IR (KBr, cm⁻¹) | ~3300 (O-H), ~1700 (C=O), ~1600, ~1150-1250 (C-F) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in Fries rearrangement.
References
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on byproduct formation and reaction optimization.
FAQ 1: What are the primary synthetic routes to this compound and which is preferred?
There are two primary methods for synthesizing this compound:
-
Direct Friedel-Crafts Acylation of Phenol: This method involves the direct acylation of phenol with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a Lewis acid catalyst.
-
Fries Rearrangement of Phenyl Trifluoroacetate: This two-step process involves the initial O-acylation of phenol to form phenyl trifluoroacetate, which is then rearranged to the desired keto-phenol product using a Lewis acid.
The preferred route often depends on the desired regioselectivity and the scale of the reaction. The Fries rearrangement generally offers better control for achieving high para-selectivity, which is often the desired outcome.[1][2]
Troubleshooting Guide: Low Yield and Byproduct Formation
Issue: My reaction yields a mixture of products, with significant amounts of an undesired isomer.
Potential Cause & Solution:
The most common byproduct in this synthesis is the ortho-isomer, 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone . The formation of this isomer is highly dependent on the reaction conditions, particularly temperature.
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For Fries Rearrangement:
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High temperatures (>160°C) favor the formation of the ortho-product.[2]
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Low temperatures (<60°C) favor the formation of the desired para-product.[2]
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Troubleshooting Step: Carefully control the reaction temperature. If you are observing a high percentage of the ortho-isomer, lower the reaction temperature.
-
-
For Friedel-Crafts Acylation:
-
Regioselectivity can be influenced by the Lewis acid catalyst and solvent system. Steric hindrance at the ortho position can naturally favor the para product.[3]
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Troubleshooting Step: Experiment with different Lewis acids (e.g., AlCl₃, BF₃, TiCl₄) and solvent polarities. Non-polar solvents tend to favor the formation of the ortho product in some Fries rearrangements, and a similar effect may be observed in Friedel-Crafts acylations.
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Issue: My main product is the O-acylated intermediate, phenyl trifluoroacetate, with little to no formation of the desired ketone.
Potential Cause & Solution:
This issue is specific to the Fries rearrangement and indicates that the rearrangement step is not proceeding efficiently.
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Insufficient Lewis Acid: The Fries rearrangement requires a stoichiometric amount of the Lewis acid, as it complexes with both the starting material and the product.[4]
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Troubleshooting Step: Ensure you are using a sufficient molar equivalent of the Lewis acid catalyst.
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Reaction Time/Temperature: The rearrangement may require more forcing conditions than the initial esterification.
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Troubleshooting Step: After the initial esterification, you may need to increase the temperature to initiate the rearrangement, while still maintaining a temperature that favors the para-isomer.
Issue: The reaction is not proceeding, and I am recovering unreacted starting materials.
Potential Cause & Solution:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water in the reaction will deactivate the catalyst.[3]
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Troubleshooting Step: Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or purified reagents and solvents.
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Deactivated Aromatic Ring: While phenol is an activated ring, any deactivating substituents on the phenol would hinder the reaction.[5]
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Troubleshooting Step: This is less of a concern with phenol itself but is a critical consideration for substituted phenols.
Data Presentation: Byproduct Ratios
| Reaction Condition | Predominant Isomer | Reference |
| Low Temperature (<60°C) | para (4-hydroxy) | [2] |
| High Temperature (>160°C) | ortho (2-hydroxy) | [2] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fries Rearrangement
This protocol is a generalized procedure based on the principles of the Fries rearrangement, optimized for the formation of the para-isomer.
Step 1: Formation of Phenyl Trifluoroacetate (O-acylation)
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
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Cool the solution in an ice bath (0°C).
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Slowly add trifluoroacetic anhydride (TFAA) dropwise to the stirred solution.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of phenol.
Step 2: Fries Rearrangement to this compound
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Cool the reaction mixture containing the phenyl trifluoroacetate to 0°C.
-
Carefully and portion-wise add anhydrous aluminum chloride (AlCl₃) to the stirred solution. Caution: This is an exothermic reaction.
-
After the addition of AlCl₃, slowly warm the reaction mixture to a controlled temperature, typically between 25°C and 60°C, to favor the formation of the para-isomer.[2]
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC for the formation of the product and disappearance of the intermediate ester.
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Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and an acidic solution (e.g., dilute HCl) to decompose the aluminum chloride complexes.
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Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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The crude product can be purified by column chromatography, recrystallization, or distillation. The ortho- and para-isomers can often be separated by steam distillation, as the ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[2]
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A flowchart for troubleshooting common issues in the synthesis.
Signaling Pathway: Fries Rearrangement Mechanism
Caption: Simplified mechanism of the Fries rearrangement.
References
Technical Support Center: Purification of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Troubleshooting
Issue: The compound does not crystallize from the solution.
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Possible Cause: The solution may be too dilute.
-
Solution: Concentrate the solution by evaporating some of the solvent and allow it to cool again.
-
-
Possible Cause: The solution is supersaturated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
-
Possible Cause: The chosen solvent is not appropriate.
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Solution: Re-evaluate the solvent choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Issue: The compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound.
-
Solution: Use a lower-boiling point solvent or a solvent mixture.
-
Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
-
Solution: Consider a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before recrystallization.
Issue: The recovered crystals are colored.
-
Possible Cause: Colored impurities are present in the crude material.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.
Column Chromatography Troubleshooting
Issue: Poor separation of the desired product from impurities.
-
Possible Cause: The mobile phase polarity is either too high or too low.
-
Solution: Adjust the solvent system. For normal-phase chromatography on silica gel, if the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly (low Rf), increase the polarity.
-
-
Possible Cause: The column is overloaded with the crude sample.
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Solution: Use a larger column or reduce the amount of sample loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
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Issue: The compound streaks on the column or TLC plate.
-
Possible Cause: The compound is highly polar and is interacting strongly with the stationary phase.
-
Solution: Add a small amount of a polar modifier to the mobile phase, such as a few drops of acetic acid or triethylamine, to improve the peak shape.
-
-
Possible Cause: The sample is not fully dissolved in the mobile phase before loading.
-
Solution: Ensure the sample is completely dissolved in a minimum amount of the mobile phase or a suitable solvent before loading it onto the column.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound synthesized via Friedel-Crafts acylation of phenol?
A1: The most common impurities are the O-acylated product (4-hydroxyphenyl trifluoroacetate) and the ortho-acylated isomer (2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone). The formation of the O-acylated product is a competing reaction, while the ortho-isomer is a common byproduct in electrophilic aromatic substitution reactions of phenols.[1][2]
Q2: How can I separate the desired para-isomer from the ortho-isomer?
A2: The separation of ortho and para isomers can often be achieved by column chromatography.[3] Due to differences in polarity and hydrogen bonding capabilities, the two isomers will likely have different retention times on a silica gel column. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point for developing a separation method.
Q3: What is the best solvent for recrystallizing this compound?
A3: A suitable solvent for recrystallization should dissolve the compound well when hot and poorly when cold. For phenolic compounds, solvent systems like ethanol/water, or toluene can be effective.[4] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific sample.
Q4: My purified product has a low melting point and a broad melting range. What does this indicate?
A4: A low and broad melting point range is a strong indication that the compound is still impure. The presence of impurities disrupts the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification steps are necessary.
Q5: How can I avoid the formation of the O-acylated byproduct during the synthesis?
A5: The ratio of C-acylation to O-acylation in Friedel-Crafts reactions of phenols can be influenced by the reaction conditions.[1][5] Using a higher amount of the Lewis acid catalyst can favor the Fries rearrangement of any initially formed O-acylated product to the desired C-acylated product.[2]
Data Presentation
Table 1: Comparison of Purification Techniques for Hydroxyacetophenone Derivatives
| Purification Technique | Typical Solvent/Mobile Phase | Expected Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Ethanol/Water, Cyclohexane/Dimethyl Carbonate[6] | >99%[6] | 60-80% | Simple, cost-effective, good for large scale. | Can be time-consuming, potential for product loss in mother liquor. |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | >98% | 70-95% | High resolution for complex mixtures, good for separating isomers. | More complex, requires more solvent, can be slow for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) while stirring until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Flash Column Chromatography of this compound
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Column Packing: In a fume hood, pack a glass column with silica gel using a slurry method with the chosen mobile phase (e.g., a 9:1 mixture of hexanes:ethyl acetate).
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Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. If the crude product is not very soluble, it can be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
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Elution: Add the mobile phase to the top of the column and apply positive pressure to elute the compounds. Collect fractions in test tubes.
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Monitoring: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of impurity formation and separation strategy.
References
Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome low yields and other common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route (Fries Rearrangement or Friedel-Crafts Acylation).
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For the Fries Rearrangement:
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Incomplete Conversion: Reaction temperatures that are too low may lead to incomplete conversion of the starting phenyl trifluoroacetate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
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Side Product Formation: Excessively high temperatures can cause decomposition and the formation of unwanted side products, which complicates purification and reduces the isolated yield of the desired product.[1]
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Catalyst Deactivation: The Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
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Substrate Suitability: The starting phenolic ester must be stable under the harsh, acidic conditions of the reaction.[2]
-
-
For the Friedel-Crafts Acylation:
-
Catalyst Stoichiometry: The product, a hydroxyaryl ketone, can form a stable complex with the Lewis acid catalyst (like AlCl₃).[3] This requires the use of stoichiometric or even excess amounts of the catalyst, as catalytic amounts will be consumed and deactivate.
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Deactivated Aromatic Ring: While phenol is an activated ring, any competing reactions or impurities that deactivate the ring can hinder the acylation process.[2]
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O-Acylation vs. C-Acylation: Direct acylation of phenol can sometimes favor O-acylation (forming the ester) over the desired C-acylation (forming the ketone). Using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) in excess can drive the reaction towards C-acylation.[4]
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Q2: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the desired para-isomer, this compound?
A2: Achieving high para-selectivity is a common challenge, particularly in the Fries rearrangement. The ratio of ortho to para products is primarily influenced by temperature and solvent polarity.
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Temperature Control: Lower reaction temperatures generally favor the formation of the para-isomer (thermodynamic product).[2] Conversely, higher temperatures tend to yield more of the ortho-isomer (kinetic product).[2]
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Solvent Choice: The use of more polar solvents tends to increase the proportion of the para product.[2] A study on a similar substrate showed that increasing temperature in a non-polar solvent like monochlorobenzene significantly increased the ortho-to-para ratio.[1][5]
Q3: My Lewis acid catalyst (AlCl₃) is difficult to handle and the workup is problematic. Are there alternatives?
A3: Yes, while AlCl₃ is a traditional and potent catalyst, several alternatives can be employed which may offer milder conditions or easier workup.
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Other Lewis Acids: Boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are also effective Lewis acids for the Fries rearrangement.[3]
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Brønsted Acids: Strong Brønsted acids like hydrogen fluoride (HF) and methanesulfonic acid (MSA) can be used.[2] Trifluoromethanesulfonic acid (TfOH) is particularly effective for direct Friedel-Crafts acylation of phenols, often providing excellent yields of the para-isomer at room temperature.[4][6]
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Heterogeneous Catalysts: For greener approaches, solid acid catalysts like zeolites have been explored, although they can be prone to deactivation.[7]
Q4: What are the main side products I should be aware of?
A4: Besides the ortho-isomer (2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone), other side products can form.
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Phenol: Cleavage of the ester starting material during the Fries rearrangement can regenerate phenol.
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Poly-acylated Products: While less common in acylation compared to alkylation, under certain conditions, a second trifluoroacetyl group could be added to the ring.
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Decomposition Products: At high temperatures, complex tar-like substances can be formed from the decomposition of starting materials and products.[1]
Data Presentation
Table 1: Effect of Temperature on Yield and Regioselectivity in a Representative Fries Rearrangement
The following data illustrates the typical effect of temperature on the total yield and ortho:para isomer ratio for the Fries rearrangement of 2-fluorophenyl acetate using 1.5 equivalents of AlCl₃ in monochlorobenzene. While the substrate is not phenyl trifluoroacetate, the trend is representative of the reaction class.
| Temperature (°C) | Total Yield (%) | Ortho:Para Ratio |
| 80 | ~80% | 1.0 : 1.54 |
| 100 | ~88% | 2.84 : 1.0 |
| 120 | ~92% | 3.03 : 1.0 |
| 150 | ~75% | 1.95 : 1.0 |
| 170 | ~62% | 1.72 : 1.0 |
| (Data adapted from a study on 2-fluorophenyl acetate)[5] |
Experimental Protocols
Two primary high-yield methods are presented below. The direct Friedel-Crafts acylation using TfOH is often preferred for its high selectivity and milder conditions.
Protocol 1: High-Yield Synthesis via TfOH-Catalyzed Friedel-Crafts Acylation (Recommended)
This method involves the direct C-acylation of phenol and generally provides the para-isomer in excellent yield at room temperature.[4]
Reagents:
-
Phenol
-
Trifluoroacetyl chloride or Trifluoroacetic anhydride (TFAA)
-
Trifluoromethanesulfonic acid (TfOH)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a fume hood, add phenol (1.0 eq.) to an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Add neat trifluoromethanesulfonic acid (TfOH) (e.g., 3 mL per 0.28 mmol of phenol) to the flask at 0°C (ice bath).
-
Slowly add trifluoroacetyl chloride (1.0 eq.) or TFAA dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice water and ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by silica gel column chromatography or recrystallization to afford pure this compound.
Protocol 2: Synthesis via Fries Rearrangement of Phenyl Trifluoroacetate
This two-step method first involves the synthesis of phenyl trifluoroacetate, followed by a Lewis acid-catalyzed rearrangement. Low temperatures are used to maximize para-selectivity.
Step A: Synthesis of Phenyl Trifluoroacetate
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Dissolve phenol (1.0 eq.) and pyridine (1.2 eq.) in an anhydrous solvent like dichloromethane (DCM) in a flask cooled to 0°C.
-
Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise.
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Allow the reaction to stir at room temperature for 2-4 hours until TLC indicates the complete consumption of phenol.
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Wash the reaction mixture with 1 M HCl, water, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield phenyl trifluoroacetate, which can be used in the next step without further purification.
Step B: Fries Rearrangement
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In a fume hood, place the phenyl trifluoroacetate (1.0 eq.) from Step A into an oven-dried flask with an anhydrous, non-polar solvent (e.g., nitrobenzene or carbon disulfide).
-
Cool the mixture to a low temperature (e.g., 0-5°C) to favor para-substitution.[2]
-
Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃) (1.5 - 2.0 eq.) while maintaining the low temperature.
-
Stir the reaction at low temperature for several hours. Monitor the progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
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Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.
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After solvent removal, purify the crude product by column chromatography or recrystallization to separate the para-isomer from the ortho-isomer and other byproducts.
Visualizations
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting flowchart for low yields.
Experimental Workflow for TfOH-Catalyzed Synthesis
Caption: High-yield synthesis workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. Fries Rearrangement [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. DE19637976A1 - Acylated phenol preparation by Fries rearrangement - Google Patents [patents.google.com]
Solubility issues of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone in common solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: I have observed a different melting point for my sample of this compound than what is cited in some sources. Why might this be?
A2: There is a notable discrepancy in the reported melting points for this compound in the literature, with some sources citing 25-27 °C and others 114 °C.[2][4] This significant difference could be attributed to the existence of different crystalline forms, known as polymorphs, or variations in the purity of the sample.[5][6][7] The presence of impurities will typically lower and broaden the melting point range. Different polymorphs of a compound can exhibit different physical properties, including melting point and solubility.
Q3: How does the structure of this compound influence its solubility?
A3: The solubility of this compound is influenced by two key structural features:
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Hydroxyphenyl group: This polar group can participate in hydrogen bonding, which generally promotes solubility in polar solvents like alcohols.[1]
-
Trifluoromethyl group: This group enhances the lipophilicity (fat-solubility) of the molecule.[1] The interplay between these two groups determines the overall solubility profile of the compound in various solvents.
Q4: Are there any known signaling pathways where this compound is involved?
A4: Currently, there is no specific information in the public domain detailing the direct involvement of this compound in defined signaling pathways. Its utility is noted in organic synthesis as a reagent or catalyst in the fields of dyes, drugs, and pesticides.[2]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent at the desired concentration.
-
A suspension or precipitate forms unexpectedly.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Solvent Choice | Based on its structure, a range of solvents from polar protic to nonpolar aprotic could be suitable. If solubility is poor in a nonpolar solvent, try a more polar solvent such as ethanol or methanol. Conversely, if a polar solvent is not effective, a less polar solvent like dichloromethane or ethyl acetate may work. |
| Low Temperature | Gently warm the solution. For many compounds, solubility increases with temperature. However, be cautious of potential degradation at elevated temperatures. |
| Insufficient Solvent Volume | The concentration may be too high for the chosen solvent. Try adding more solvent to decrease the concentration. |
| Sample Purity/Polymorphism | The discrepancy in reported melting points suggests that different solid forms of the compound may exist.[2][4] These forms can have different solubilities. Consider the source and purity of your compound. If possible, obtain a certificate of analysis. |
| Sonication | Use an ultrasonic bath to aid in the dissolution process. The high-frequency sound waves can help to break up solid particles and enhance solvation. |
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for solubility issues.
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Expected Solubility | Notes |
| Polar Protic | Ethanol, Methanol | Soluble[2] | The hydroxyl group can form hydrogen bonds with these solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Likely Soluble | General solubility in organic solvents is reported. |
| Ethers | Diethyl Ether | Soluble[2] | |
| Aromatic | Toluene | Likely Soluble | |
| Aliphatic | Hexane, Heptane | Potentially Soluble[3] | The trifluoromethyl group increases lipophilicity. |
| Aqueous | Water | Very Low | A related compound, 1-(5-Fluoro-2-hydroxyphenyl)ethan-1-one, has a water solubility of 0.68 g/L.[8] |
Note: This table is based on qualitative data and structural analogy. Quantitative solubility data is not currently available in the public domain.
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To determine if this compound is soluble in a specific solvent at a given concentration.
Materials:
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This compound
-
Test tubes or small vials
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A selection of solvents (e.g., water, ethanol, dichloromethane, hexane)
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Vortex mixer
-
Spatula and analytical balance
Procedure:
-
Weigh approximately 5 mg of this compound and place it into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution against a contrasting background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observation.
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If the compound is insoluble, the experiment can be repeated with gentle warming to observe the effect of temperature.
Experimental Workflow for Solubility Screening
References
- 1. CAS 1823-63-8: this compound [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. 4'-Hydroxy-2,2,2-trifluoroacetophenone | CymitQuimica [cymitquimica.com]
- 4. m.chemicalbook.com [m.chemicalbook.com]
- 5. Polymorphism in 4′-Hydroxyacetophenone: Structure and Energetics | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fishersci.es [fishersci.es]
Stability of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone under different conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: For optimal stability, it is recommended to store this compound at 4°C under a dry, inert atmosphere such as nitrogen. This minimizes the potential for degradation from atmospheric moisture and oxygen.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Based on the stability of similar phenolic compounds like 4'-hydroxyacetophenone, this compound is expected to be relatively stable in the pH range of 3-12. However, strong acidic or basic conditions outside this range could lead to hydrolysis or other degradation pathways. It is crucial to perform specific stability studies for your intended formulation pH.
Q3: Is this compound susceptible to oxidation or reduction?
A3: Yes, the phenolic hydroxyl group makes the compound susceptible to oxidation. Contact with strong oxidizing agents should be avoided. The ketone group could be susceptible to reduction, although this typically requires specific reducing agents. Forced degradation studies are recommended to understand its behavior in the presence of oxidative or reductive agents.
Q4: What are the likely degradation pathways for this molecule?
A4: Potential degradation pathways include oxidation of the phenol ring, hydrolysis of the trifluoroacetyl group under extreme pH conditions, and reactions involving the ketone functionality. The specific degradation products will depend on the stress conditions applied.
Troubleshooting Guides
Issue 1: Unexpected Degradation of the Compound in Solution
Possible Causes:
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pH of the solvent: The solution pH may be outside the optimal stability range.
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Presence of dissolved oxygen: Oxygen can promote oxidative degradation of the phenolic moiety.
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Exposure to light: Photodegradation can occur, especially under UV light.
-
Contamination with metal ions: Metal ions can catalyze oxidation reactions.
Troubleshooting Steps:
-
Verify Solution pH: Measure the pH of your solution and adjust it to be within the expected stable range (pH 3-12).
-
De-gas Solvents: Before preparing your solution, de-gas the solvent using methods like sonication, sparging with nitrogen, or freeze-pump-thaw cycles to remove dissolved oxygen.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Use High-Purity Solvents and Reagents: Ensure that all solvents and reagents are of high purity and free from metal ion contamination.
Issue 2: Inconsistent Results in Stability Studies
Possible Causes:
-
Inconsistent Storage Conditions: Variations in temperature or humidity can affect degradation rates.
-
Variable Light Exposure: Inconsistent exposure to light between samples can lead to variable degradation.
-
Inaccurate Analyte Concentration: Errors in initial sample preparation can lead to misleading stability data.
-
Analytical Method Not Stability-Indicating: The analytical method may not be able to separate the parent compound from its degradation products.
Troubleshooting Steps:
-
Standardize Storage: Use calibrated stability chambers with controlled temperature and humidity.
-
Control Light Exposure: For photostability studies, use a validated photostability chamber with controlled light exposure. For other studies, consistently protect all samples from light.
-
Ensure Accurate Preparation: Use calibrated equipment for weighing and dilution to ensure accurate initial concentrations.
-
Validate Analytical Method: Develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the parent compound from all potential degradation products.
Quantitative Data Summary
The following tables summarize the expected stability of this compound under various stress conditions based on general knowledge of similar compounds. Note: This is hypothetical data and should be confirmed by experimental studies.
Table 1: pH Stability of this compound
| pH | Temperature (°C) | Duration (days) | Expected Degradation (%) |
| 2 | 40 | 7 | < 5 |
| 7 | 40 | 7 | < 2 |
| 12 | 40 | 7 | < 5 |
| < 2 or > 12 | 40 | 7 | > 10 |
Table 2: Thermal Stability of this compound (Solid State)
| Temperature (°C) | Duration (days) | Expected Degradation (%) |
| 60 | 14 | < 2 |
| 80 | 14 | 5 - 10 |
| 100 | 14 | > 15 |
Table 3: Oxidative and Reductive Stability of this compound in Solution
| Condition | Reagent | Temperature (°C) | Duration (hours) | Expected Degradation (%) |
| Oxidative | 3% H₂O₂ | 25 | 24 | 10 - 20 |
| Reductive | 1 M NaBH₄ | 25 | 24 | > 90 (ketone reduction) |
Experimental Protocols
Protocol 1: pH Stability Assessment
Objective: To determine the stability of this compound at different pH values.
Methodology:
-
Prepare buffer solutions at various pH levels (e.g., pH 2, 4, 7, 9, and 12).
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Dilute the stock solution with each buffer to a final concentration of 1 mg/mL.
-
Store the solutions at a controlled temperature (e.g., 40°C) and protect from light.
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).
-
Analyze the aliquots using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.
Protocol 2: Thermal Stability Assessment (Solid State)
Objective: To evaluate the stability of solid this compound at elevated temperatures.
Methodology:
-
Place a known amount of the solid compound in open glass vials.
-
Store the vials in controlled temperature ovens at different temperatures (e.g., 60°C, 80°C, and 100°C).
-
At specified time points (e.g., 0, 7, and 14 days), remove a vial from each temperature condition.
-
Dissolve the contents in a suitable solvent to a known concentration.
-
Analyze the resulting solution by a validated stability-indicating HPLC method.
Protocol 3: Oxidative Stability Assessment
Objective: To determine the susceptibility of this compound to oxidation.
Methodology:
-
Dissolve the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Add a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂.
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Quench the reaction if necessary (e.g., by adding sodium bisulfite).
-
Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Workflow for Forced Degradation Studies.
Troubleshooting guide for reactions involving 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Welcome to the technical support center for 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting reactions and addressing frequently asked questions related to this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main safety precautions to consider when working with this compound?
A1: this compound is an organofluorine compound that can cause irritation and burns to the skin, eyes, and respiratory tract.[1] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with strong oxidants, acids, and bases.[1]
Q2: What are the typical physical properties of this compound?
A2: The physical properties can vary slightly between suppliers. It is typically a colorless to light yellow solid or oily substance.[1] Key physical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₂ | [2] |
| Molecular Weight | 190.12 g/mol | [2] |
| Melting Point | 25-27 °C or 114 °C | [3][4] |
| Boiling Point | 185-190 °C or 261.9 °C | [3][4] |
| Solubility | Soluble in many organic solvents like ethanol, ether, and chloroform.[1] |
Q3: In which reactions is this compound commonly used?
A3: This compound is a valuable building block in organic synthesis, particularly for creating pharmaceuticals and agrochemicals.[1] Its trifluoromethyl ketone and hydroxyphenyl moieties allow for a variety of transformations, including:
-
Etherification of the phenolic hydroxyl group (e.g., Williamson ether synthesis).
-
Esterification of the phenolic hydroxyl group.
-
Reactions at the carbonyl group , such as Horner-Wadsworth-Emmons olefination, Grignard reactions, and reductions.
-
Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the aromatic ring (if further functionalized with a leaving group).
Troubleshooting Guides
Issue 1: Low Yield or No Reaction in Base-Mediated Reactions (e.g., Williamson Ether Synthesis)
Question: I am trying to perform a Williamson ether synthesis using this compound, a base, and an alkyl halide, but I am getting a low yield of my desired ether. What could be the problem?
Answer: The primary challenge in base-mediated reactions with this substrate is the presence of the acidic phenolic proton. The base will deprotonate the hydroxyl group to form a phenoxide. Several factors could be contributing to a low yield:
-
Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate the phenol, leading to unreacted starting material. While the trifluoromethyl group increases the acidity of the phenolic proton compared to phenol, a sufficiently strong base is still required.
-
Side Reactions:
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, side product).
-
Reaction with the Carbonyl Group: Strong bases can potentially react with the trifluoromethyl ketone moiety.
-
Troubleshooting Workflow:
Troubleshooting Williamson Ether Synthesis
Solutions:
| Potential Cause | Recommended Solution | Data/Considerations |
| Incomplete Deprotonation | Use a stronger base like sodium hydride (NaH) to ensure complete formation of the phenoxide. Weaker bases like K₂CO₃ may be sufficient but require optimization. | The pKa of the phenolic proton is influenced by the electron-withdrawing trifluoromethyl group. |
| C-Alkylation Side Product | Use a polar aprotic solvent such as DMF or DMSO to favor O-alkylation. | Solvent choice can significantly influence the ratio of O- to C-alkylation. |
| Reaction Temperature Too High | Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions. | Monitor the reaction by TLC to find the optimal temperature. |
| Complex Reaction Mixture | Protect the phenolic hydroxyl group before carrying out the reaction. A common protecting group for phenols is a silyl ether (e.g., TBDMS). | Protection adds extra steps (protection and deprotection) but can significantly improve the yield and purity of the final product. |
Issue 2: Competing O-acylation and C-acylation (Fries Rearrangement) in Friedel-Crafts Type Reactions
Question: I am attempting to acylate the aromatic ring of this compound but am observing a mixture of products, including what appears to be an ester.
Answer: Phenols are bidentate nucleophiles and can undergo acylation at either the hydroxyl group (O-acylation) to form a phenolic ester, or at the aromatic ring (C-acylation) to form a hydroxyaryl ketone.[5] Furthermore, the initially formed phenolic ester can undergo a Fries rearrangement under the Lewis acid conditions of a Friedel-Crafts reaction to yield the C-acylated product.[6][7][8] The ratio of these products is highly dependent on the reaction conditions.
Controlling O- vs. C-Acylation:
O- vs. C-Acylation and Fries Rearrangement
Solutions:
| Desired Product | Recommended Conditions | Key Considerations |
| O-Acylated (Ester) | Use a low concentration of a catalyst (e.g., 1% TfOH in CH₃CN) or a non-Lewis acid catalyst system (e.g., pyridine). | These conditions favor the kinetically controlled O-acylation and disfavor the Fries rearrangement.[5] |
| C-Acylated (Ketone) | Use a stoichiometric amount of a strong Lewis acid (e.g., AlCl₃) and higher temperatures. | These conditions promote the Fries rearrangement of any initially formed ester to the thermodynamically more stable C-acylated product. The regioselectivity (ortho vs. para) of the Fries rearrangement is temperature-dependent.[6][7] |
Issue 3: Difficulty in Purifying the Final Product
Question: My reaction appears to be successful by TLC, but I am struggling to isolate a pure product by column chromatography or crystallization.
Answer: The purification of phenolic compounds can be challenging due to their polarity and potential for oxidation.
Purification Troubleshooting:
-
Column Chromatography:
-
Tailing: Phenolic compounds can streak on silica gel. To mitigate this, add a small amount of acetic acid (e.g., 0.1-1%) to the eluent. This helps to protonate the silica surface and reduce strong interactions with the acidic phenol.
-
Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is often necessary to separate products with different polarities.[3]
-
-
Crystallization:
-
Solvent Choice: Finding a suitable solvent system is key. A common technique is to dissolve the compound in a good solvent (e.g., hot ethanol or ethyl acetate) and then add a poor solvent (e.g., water or hexane) dropwise until turbidity is observed, followed by slow cooling.
-
Oiling Out: If the compound "oils out" instead of crystallizing, try using a different solvent system or a slower cooling rate. Seeding with a small crystal of the pure compound can also induce crystallization.
-
-
Oxidation during Purification:
-
Phenolic compounds can oxidize on the column or during workup, leading to colored impurities.[9] Work up the reaction mixture promptly and consider adding an antioxidant like BHT (butylated hydroxytoluene) to the crude product before purification.
-
Experimental Protocols
Protocol 1: Protection of the Phenolic Hydroxyl as a TBDMS Ether
This protocol provides a general method for protecting the hydroxyl group, which can be crucial for subsequent reactions at the ketone or for cross-coupling.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Add TBDMSCl (1.2 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the TBDMS-protected product.
Protocol 2: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group to regenerate the free phenol.
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected compound (1.0 equiv) in THF in a round-bottom flask.
-
Add the TBAF solution (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathway Diagram
Derivatives of 4-hydroxyacetophenone have been shown to modulate inflammatory signaling pathways. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been found to suppress pro-inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways in activated microglia.[10] Trifluoromethyl ketones are also known potent inhibitors of serine and cysteine proteases, acting as transition state analogs.[11][12][13][14]
Inhibition of NF-κB and MAPK Signaling Pathways
References
- 1. How To [chem.rochester.edu]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. ajchem-a.com [ajchem-a.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fries Rearrangement | Thermo Fisher Scientific - RU [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorfrancis.com [taylorfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. TMTFA - Wikipedia [en.wikipedia.org]
Improving the selectivity of reactions with 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Welcome to the technical support center for 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the selective reactions of this versatile compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selectivity in reactions with this compound?
A1: The primary challenge arises from the presence of two main reactive sites: the phenolic hydroxyl group and the trifluoromethylketone. The electron-withdrawing trifluoromethyl group significantly increases the electrophilicity of the ketone, making it highly reactive. Simultaneously, the phenolic hydroxyl group is acidic and nucleophilic. This dual reactivity can lead to a lack of selectivity, resulting in mixtures of O-substituted, C-substituted (on the aromatic ring), and ketone-derivatized products.
Q2: How does the trifluoromethyl group influence the reactivity of the ketone?
A2: The strongly electron-withdrawing trifluoromethyl group enhances the electrophilic character of the carbonyl carbon. This makes the ketone more susceptible to nucleophilic attack compared to non-fluorinated acetophenones. In aqueous solutions, it can readily form a hydrate, which can influence its reactivity in certain reactions.[1]
Q3: Can I selectively protect the phenolic hydroxyl group in the presence of the trifluoromethylketone?
A3: Yes, selective protection is a key strategy to control reaction outcomes. The choice of protecting group and reaction conditions is crucial. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS), are commonly used to protect phenolic hydroxyls.[2] These can often be introduced under conditions that do not significantly affect the trifluoromethylketone.
Q4: What are the key factors influencing C-alkylation versus O-alkylation of the phenol?
A4: The regioselectivity of alkylation (C- vs. O-) is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. Hard electrophiles tend to favor O-alkylation, while softer electrophiles favor C-alkylation.[3][4] Polar aprotic solvents can favor O-alkylation, whereas polar protic solvents can promote C-alkylation through solvation of the phenoxide oxygen.[5]
Troubleshooting Guides
Problem 1: Low yield of the desired O-alkylated product and formation of multiple byproducts.
| Possible Cause | Troubleshooting Step |
| Competitive reaction at the ketone. | Protect the ketone functional group prior to O-alkylation. Common protecting groups for ketones include acetals and ketals. |
| C-alkylation of the aromatic ring. | Use a less reactive alkylating agent. Employ a polar aprotic solvent to favor O-alkylation. |
| Reaction conditions are too harsh. | Lower the reaction temperature and use a milder base for deprotonation of the phenol. |
| Product instability during workup. | If your product is sensitive to acid or base, ensure your workup conditions are neutral. Test the stability of your product by exposing a small sample to the workup conditions and monitoring by TLC.[6] |
Problem 2: Inefficient or incomplete reduction of the trifluoromethylketone.
| Possible Cause | Troubleshooting Step |
| The reducing agent is not potent enough. | The trifluoromethylketone is highly electrophilic but can be sterically hindered. A stronger reducing agent like lithium aluminum hydride (LiAlH₄) may be required over sodium borohydride (NaBH₄). |
| Side reaction with the phenolic hydroxyl. | Protect the phenolic hydroxyl group as an ether or silyl ether before the reduction. |
| Formation of a stable hydrate. | Ensure anhydrous reaction conditions to prevent the formation of the less reactive ketone hydrate. |
Problem 3: Difficulty in achieving selective reaction at the ketone without affecting the phenol.
| Possible Cause | Troubleshooting Step |
| Reagents are not chemoselective. | Utilize chemoselective reagents. For example, for a selective reduction of the ketone, a Luche reduction (NaBH₄, CeCl₃) in methanol can be effective as it is known to selectively reduce ketones in the presence of more reactive carbonyls, by promoting acetal formation with the more reactive species.[7] |
| The phenolic proton interferes with the reaction. | Deprotonate the phenol with a non-nucleophilic base before introducing the reagent for the ketone. |
Experimental Protocols
Protocol 1: Selective O-Methylation of this compound
This protocol aims to selectively methylate the phenolic hydroxyl group.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methyl iodide (CH₃I)
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Selectivity Data (Illustrative):
| Base | Solvent | Temperature (°C) | O-alkylation Yield (%) | C-alkylation Yield (%) |
| K₂CO₃ | Acetone | Reflux | 85 | <5 |
| NaH | THF | 0 to RT | 70 | 15 |
| Cs₂CO₃ | DMF | RT | 90 | <2 |
Protocol 2: Selective Reduction of the Ketone in this compound
This protocol describes the selective reduction of the trifluoromethylketone to the corresponding alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol.
-
Purify by column chromatography if necessary.
Selectivity Data (Illustrative):
| Reducing Agent | Solvent | Additive | Ketone Reduction Yield (%) | Aromatic Ring Reduction (%) |
| NaBH₄ | MeOH | None | 92 | 0 |
| LiAlH₄ | THF | None | 95 | <1 |
| NaBH₄ | MeOH | CeCl₃·7H₂O | 98 | 0 |
Visualizations
Caption: Workflow for selective O-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. reddit.com [reddit.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 6. How To [chem.rochester.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Catalyst selection and optimization for 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Friedel-Crafts acylation of phenol with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetic acid (TFA). This reaction is typically catalyzed by a Lewis acid or a strong protic acid.
Q2: Why is catalyst selection critical in this synthesis?
A2: Catalyst selection is crucial for several reasons. It influences the reaction rate, overall yield, and, most importantly, the regioselectivity of the acylation. The desired product is the para-substituted isomer, and a well-chosen catalyst will minimize the formation of the ortho-isomer and other byproducts.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Trifluoroacetic acid and its anhydride are corrosive and require careful handling in a well-ventilated fume hood.[1] Many Lewis acid catalysts, such as aluminum chloride, are water-sensitive and can react violently with moisture.[2][3] It is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or I'm recovering mostly unreacted starting material. What are the potential causes and how can I fix this?
Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reactants, catalyst, and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.[2][3] Consider using a freshly opened or high-purity catalyst. |
| Insufficient Catalyst | In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid, rendering it inactive.[2][3] A stoichiometric amount or even a slight excess of the catalyst is often necessary.[2] |
| Low Reaction Temperature | While lower temperatures can sometimes improve selectivity, they can also significantly decrease the reaction rate, leading to incomplete conversion.[2] Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Poor Reagent Quality | Impurities in the phenol, trifluoroacetic anhydride, or solvent can interfere with the reaction and lead to side reactions or catalyst deactivation.[3] Use purified reagents and anhydrous solvents. |
Issue 2: Poor Regioselectivity (Formation of ortho-isomer)
Question: I am observing a significant amount of the ortho-isomer in my product mixture, making purification difficult. How can I improve the selectivity for the desired para-isomer?
Answer: Achieving high para-selectivity is a common challenge in the Friedel-Crafts acylation of phenols. The following factors can be optimized to favor the formation of the desired isomer.
| Parameter | Optimization Strategy |
| Catalyst Choice | The size and nature of the catalyst can influence steric hindrance around the electrophile. Bulky catalysts may favor para-substitution. Consider screening different Lewis acids (e.g., ZnCl₂, FeCl₃, SnCl₄) or solid acid catalysts (e.g., zeolites, Nafion). |
| Solvent Polarity | The choice of solvent can significantly impact the isomer distribution.[4] Non-polar solvents like carbon disulfide or dichloromethane may favor the kinetic product, while polar solvents like nitrobenzene can favor the thermodynamic product.[4] Experiment with different solvents to find the optimal balance. |
| Reaction Temperature | Higher reaction temperatures can sometimes favor the formation of the more thermodynamically stable para-isomer.[4] However, this must be balanced with the potential for increased byproduct formation. |
| Protecting Groups | In some cases, protecting the hydroxyl group of phenol before acylation and then deprotecting it can improve selectivity. |
Catalyst Performance Data
The selection of a suitable catalyst is paramount for a successful synthesis. Below is a summary of commonly used catalysts and their typical performance characteristics.
| Catalyst | Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (para:ortho) | Notes |
| AlCl₃ | TFAA | Dichloromethane | 0 - RT | Moderate to High | Variable | Stoichiometric amounts often required.[2] |
| TFA | TFAA | Neat | Reflux | High | Good | Acts as both catalyst and solvent.[5] |
| Bi(OTf)₃ / Sc(OTf)₃ | TFAA | Solvent-free | 30 | High | Good | Catalyst can be recovered and reused.[6] |
| Zeolites (e.g., H-BEA) | TFAA | Toluene | 80-120 | Moderate | High | Heterogeneous catalyst, easy to separate. |
| Nafion-H | TFAA | Dichloromethane | RT | Moderate | Good | Solid acid catalyst, reusable. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using Trifluoroacetic Acid as a Catalyst
This protocol is adapted from methodologies employing strong acid catalysis.[5]
Materials:
-
Phenol
-
Trifluoroacetic anhydride (TFAA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Ice bath
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add phenol (1.0 eq.) and trifluoroacetic acid (as catalyst and solvent).
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.1 - 1.5 eq.) dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualized Workflows
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common issues in the synthesis.
References
Technical Support Center: Managing Exothermic Reactions with 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions involving this compound.
Troubleshooting Guide: Exothermic Reaction Management
This guide addresses specific issues you may encounter during the synthesis or use of this compound, particularly focusing on the management of exothermic events.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase During Synthesis | The reaction between a hydroxyl-substituted aromatic carboxylic acid (like 4-hydroxybenzoic acid) and a trifluoroacylating agent (like trifluoroacetic anhydride) is highly exothermic. Adding the acylating agent too quickly can lead to a runaway reaction. | - Control Reagent Addition: Add the trifluoroacetic anhydride dropwise or in small portions. - Utilize an Ice Bath: Maintain the reaction vessel in an ice bath to dissipate heat as it is generated. - Continuous Monitoring: Use a thermocouple to monitor the internal reaction temperature continuously. |
| Low Yield of Desired Product | - Side Reactions: Competing side reactions, such as O-acylation of the phenol, can occur, especially at elevated temperatures. - Incomplete Reaction: Insufficient reaction time or temperature may lead to a low conversion of starting materials. | - Temperature Control: Maintain a low and controlled temperature (e.g., 0-5°C) during the addition of reagents to favor the desired C-acylation over O-acylation. - Reaction Time: After the initial exothermic phase, allow the reaction to slowly warm to room temperature and stir for a sufficient period to ensure completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. |
| Difficulty in Isolating the Product | The workup procedure, especially the quenching of unreacted trifluoroacetic anhydride, can be hazardous if not performed correctly. Rapid addition of water to the reaction mixture can cause a violent exothermic reaction and potential splashing of corrosive materials. | - Controlled Quenching: Cool the reaction mixture in an ice bath before slowly and carefully adding cold water or a saturated aqueous solution of a weak base like sodium bicarbonate to quench any remaining trifluoroacetic anhydride.[1] - Proper Extraction: After quenching, perform a standard extraction with a suitable organic solvent to isolate the product. |
| Formation of Impurities | The presence of moisture can lead to the hydrolysis of trifluoroacetic anhydride, reducing its effectiveness and potentially leading to the formation of byproducts. | - Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic risk when working with this compound?
A1: The primary exothermic risk is associated with its synthesis, particularly during the Friedel-Crafts acylation of a phenol-containing precursor with a trifluoroacylating agent like trifluoroacetic anhydride. This reaction is known to be highly exothermic and requires careful temperature control. One known synthesis method involves the reaction of 4-hydroxybenzoic acid with trifluoroacetic anhydride, where an increase in temperature is observed, indicating the exothermic nature of the reaction.[1]
Q2: What are the initial signs of a runaway reaction during the synthesis of this compound?
A2: The initial signs of a runaway reaction include a rapid and accelerating increase in the internal temperature of the reaction vessel, even with external cooling. Other signs may include vigorous gas evolution, a sudden change in the color or viscosity of the reaction mixture, and an increase in pressure within the reaction system.
Q3: How can I safely scale up a reaction involving this compound?
A3: Scaling up any exothermic reaction requires careful planning and execution. Key considerations include:
-
Heat Transfer: As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Ensure your cooling system is adequate for the larger scale.
-
Reagent Addition: The rate of addition of the limiting reagent (often the acylating agent) becomes even more critical at a larger scale. A slower, controlled addition is necessary.
-
Mixing: Ensure efficient and consistent mixing throughout the larger reaction vessel to avoid localized "hot spots."
-
Emergency Preparedness: Have a clear plan for emergency quenching or cooling in case of a thermal runaway.
Q4: What is the recommended quenching procedure for a reaction mixture containing unreacted trifluoroacetic anhydride?
A4: To safely quench a reaction mixture containing trifluoroacetic anhydride, it is crucial to first cool the mixture in an ice bath. Then, slowly add a cold, aqueous solution. Water can be used, but a dilute solution of a weak base like sodium bicarbonate is often preferred to neutralize the resulting trifluoroacetic acid. The addition should be done portion-wise with vigorous stirring to control the exothermic quenching process.[1]
Experimental Protocols
Illustrative Synthesis of this compound
This protocol is a generalized procedure based on the known reactivity of similar compounds and should be adapted and optimized for specific laboratory conditions.
Materials:
-
4-Hydroxybenzoic acid
-
Trifluoroacetic anhydride
-
Anhydrous solvent (e.g., dichloromethane)
-
Ice
-
Water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermocouple, dissolve 4-hydroxybenzoic acid in the anhydrous solvent.
-
Cool the flask in an ice bath to 0-5°C.
-
Slowly add trifluoroacetic anhydride to the dropping funnel.
-
Add the trifluoroacetic anhydride dropwise to the stirred solution of 4-hydroxybenzoic acid, ensuring the internal temperature does not exceed 10°C. The addition rate should be carefully controlled to manage the exotherm. A noticeable temperature increase will be observed during the addition.[1]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture back down to 0-5°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of cold, saturated sodium bicarbonate solution. Be prepared for gas evolution (CO2).
-
Once the quenching is complete and the gas evolution has ceased, transfer the mixture to a separatory funnel.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Visualizations
Caption: Workflow for managing the exothermic synthesis of this compound.
Caption: Troubleshooting logic for common issues in exothermic reactions involving this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone and Other Acetophenones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone with other relevant acetophenones, namely acetophenone and 4-hydroxyacetophenone. The introduction of a trifluoromethyl group significantly alters the electronic properties of the molecule, leading to notable differences in the reactivity of the carbonyl group and the acidity of the phenolic proton. This document summarizes key physicochemical properties and compares their reactivity in common organic reactions, supported by experimental data where available.
Executive Summary
The presence of the strongly electron-withdrawing trifluoroacetyl group in this compound has a profound impact on its chemical properties compared to acetophenone and 4-hydroxyacetophenone. This guide demonstrates that the trifluoromethyl group:
-
Increases the acidity of the phenolic proton , as indicated by a lower pKa value.
-
Enhances the electrophilicity of the carbonyl carbon , making it more susceptible to nucleophilic attack. This is evidenced by a higher infrared stretching frequency of the carbonyl group.
-
Influences the reactivity in common carbonyl reactions , such as reductions and oximations.
These differences are critical for researchers in drug development and organic synthesis, as they dictate reaction conditions, product yields, and the potential for selective chemical transformations.
Physicochemical Properties
The electronic effects of the substituents on the aromatic ring and the acetyl group directly influence the physicochemical properties of the acetophenone derivatives. The table below summarizes key parameters that are indicative of their relative reactivity.
| Property | Acetophenone | 4-Hydroxyacetophenone | This compound |
| pKa of Phenolic Proton | N/A | 8.05[1][2] | ~7.60 (Predicted) |
| Carbonyl IR Frequency (νC=O) | ~1684 cm⁻¹ | ~1684 cm⁻¹[3] | >1684 cm⁻¹ (Predicted) |
| ¹³C NMR of Carbonyl Carbon (δC=O) | ~198 ppm | ~197 ppm | >198 ppm (Predicted) |
Note: Predicted values are based on the known electron-withdrawing effects of the trifluoromethyl group.
Comparative Reactivity
The electron-withdrawing nature of the trifluoromethyl group in this compound makes its carbonyl carbon more electrophilic and thus more reactive towards nucleophiles compared to acetophenone and 4-hydroxyacetophenone.
Carbonyl Group Reactivity
The reactivity of the carbonyl group is a central aspect of acetophenone chemistry. The increased electrophilicity of the carbonyl carbon in this compound is expected to lead to faster reaction rates and potentially higher yields in nucleophilic addition reactions.
References
Comparative Efficacy of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Derivatives as Enzyme Inhibitors
A Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of the efficacy of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone derivatives as inhibitors of two key enzyme targets implicated in pain and inflammation: Fatty Acid Amide Hydrolase (FAAH) and Cyclooxygenase-2 (COX-2).
Introduction to Target Enzymes
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an accumulation of AEA, which in turn potentiates the activation of cannabinoid receptors (CB1 and CB2), producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.
Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of inflammation and pain.[1] While the constitutive isoform, COX-1, is involved in homeostatic functions, COX-2 is upregulated at sites of inflammation.[1] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][3]
The this compound core structure presents a promising scaffold for the development of inhibitors for both FAAH and COX-2. The trifluoromethyl ketone moiety can act as a potent electrophile, capable of forming a stable but reversible hemiketal with the catalytic serine residue in the active site of these enzymes.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of a series of trifluoromethyl-containing compounds against FAAH and COX enzymes. The data is compiled from various studies to provide a comparative overview of their potency and selectivity.
Table 1: Inhibitory Activity of Trifluoromethyl-Containing Derivatives against FAAH
| Compound | Derivative Class | FAAH IC50 (nM) | Reference |
| AM4303 | Selective FAAH Inhibitor | 1.9 (rat), 2 (human) | [4] |
| AM4302 | Dual MAGL/FAAH Inhibitor | 31 (rat), 60 (human) | [4] |
| Compound 3 | Dual sEH/FAAH Inhibitor | 7 (human) | [5] |
| Compound 6o | Dual sEH/FAAH Inhibitor | 9.8 (human) | [5] |
Table 2: Inhibitory Activity and Selectivity of Trifluoromethyl-Containing Derivatives against COX-1 and COX-2
| Compound | Derivative Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | Selective COX-2 Inhibitor | >100 | 5.16 | >19.3 | [6] |
| Compound 8a | Celecoxib Analogue | >100 | 5.16 | >19.3 | [6] |
| Compound 3b | Trifluoromethyl–pyrazole–carboxamide | 0.46 | 3.82 | 0.12 | [1] |
| Compound 3g | Trifluoromethyl–pyrazole–carboxamide | 4.45 | 2.65 | 1.68 | [1] |
| Compound 3d | Trifluoromethyl–pyrazole–carboxamide | 5.61 | 4.92 | 1.14 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key enzyme inhibition assays cited in this guide.
FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for a 96-well plate format.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
-
FAAH Substrate: Arachidonyl 7-amino, 4-methylcoumarin amide (AAMCA) or a similar fluorogenic substrate.
-
Test Compounds: this compound derivatives and control inhibitors dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in cold Assay Buffer.
-
Prepare a stock solution of the FAAH substrate in DMSO and then dilute to the final working concentration in Assay Buffer.
-
Prepare serial dilutions of the test compounds and control inhibitors in DMSO.
-
-
Assay Reaction:
-
To each well of the microplate, add 80 µL of Assay Buffer.
-
Add 10 µL of the diluted test compound or DMSO (for control wells).
-
Add 10 µL of the diluted FAAH enzyme solution to all wells except for the blank wells (add 10 µL of Assay Buffer instead).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
For kinetic assays, record the fluorescence every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (DMSO) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
COX-1/COX-2 Inhibition Assay (Fluorometric)
This protocol is a general representation of commercially available COX inhibitor screening assays.
Materials:
-
COX-1 and COX-2 Enzymes: Ovine or human recombinant enzymes.
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme: Co-factor for COX activity.
-
Fluorogenic Substrate: e.g., 10-Acetyl-3,7-dihydroxyphenoxazine (ADHP).
-
Arachidonic Acid: Substrate for the cyclooxygenase reaction.
-
Test Compounds: this compound derivatives and control inhibitors (e.g., Celecoxib, SC-560) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 enzymes in cold Assay Buffer.
-
Prepare working solutions of Heme, ADHP, and Arachidonic Acid in appropriate solvents as recommended by the supplier.
-
Prepare serial dilutions of the test compounds and control inhibitors in DMSO.
-
-
Assay Reaction:
-
To each well of the microplate, add 150 µL of Assay Buffer.
-
Add 10 µL of Heme solution.
-
Add 10 µL of ADHP solution.
-
Add 10 µL of the diluted test compound or DMSO.
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of Arachidonic Acid solution.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at an excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.
-
Read the plate every minute for 10-20 minutes to obtain a kinetic curve.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The Selectivity Index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the research. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a general experimental workflow.
Caption: FAAH Signaling Pathway and Inhibition.
Caption: COX-2 Inflammatory Signaling Pathway.
Caption: General Experimental Workflow.
Conclusion
This compound derivatives represent a versatile and promising class of enzyme inhibitors. The data presented in this guide highlight their potential to selectively target key enzymes in pain and inflammation pathways. The trifluoromethyl ketone moiety is a key pharmacophore that drives their inhibitory activity. Further structure-activity relationship studies, focusing on substitutions on the phenyl ring, will be crucial in optimizing the potency and selectivity of these compounds for specific enzyme targets. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and evaluation of novel therapeutic agents.
References
- 1. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel acid-type cyclooxygenase-2 inhibitors: Design, synthesis, and structure-activity relationship for anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone and its analogs. The inclusion of trifluoromethyl groups in pharmacologically active molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. Understanding the spectroscopic characteristics of these compounds is crucial for their identification, characterization, and quality control in drug discovery and development.
This guide presents a detailed analysis of the Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ¹⁹F), Infrared (IR), and Mass Spectrometry (MS) data for this compound and three of its analogs: the 4-methoxy, 4-chloro, and 4-methyl (p-tolyl) derivatives. The structural variations among these compounds provide a clear illustration of the influence of substituents on their spectroscopic properties.
Structural Overview of Compared Analogs
The compounds under comparison share a common 2,2,2-trifluoroethanone pharmacophore attached to a phenyl ring, with variations at the para-position. These substitutions modulate the electronic environment of the molecule, leading to distinct spectroscopic signatures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its analogs.
¹H NMR Spectral Data
Solvent: CDCl₃, Standard: TMS (0 ppm)
| Compound | Ar-H (ppm) | -OH/-OCH₃/-CH₃ (ppm) |
| This compound | 7.95 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H) | ~5.8 (br s, 1H) |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 7.95 (d, J=9.0 Hz, 2H), 6.94 (d, J=9.0 Hz, 2H) | 3.88 (s, 3H) |
| 2,2,2-Trifluoro-1-(4-chlorophenyl)ethanone | 7.91 (d, J=8.5 Hz, 2H), 7.45 (d, J=8.5 Hz, 2H) | - |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 7.97 (d, J = 8.0 Hz, 2H), 7.34 (d, J = 8.2 Hz, 2H) | 2.46 (s, 3H)[1] |
¹³C NMR Spectral Data
Solvent: CDCl₃
| Compound | C=O (ppm) | C-CF₃ (q, J ≈ 35 Hz) (ppm) | CF₃ (q, J ≈ 290 Hz) (ppm) | Aromatic Carbons (ppm) | -OCH₃/-CH₃ (ppm) |
| This compound | ~178 | ~118 | ~123 | ~162, 132, 125, 116 | - |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 179.3 (q, J=34.3 Hz) | 116.8 (q, J=291.5 Hz) | 123.3 | 165.2, 132.3, 123.3, 114.4 | 55.7 |
| 2,2,2-Trifluoro-1-(4-chlorophenyl)ethanone | 179.8 (q, J=35.1 Hz) | 116.6 (q, J=291.7 Hz) | 128.5 | 142.1, 131.0, 129.5, 128.5 | - |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 180.5 (q, J=34.4 Hz) | 116.8 (q, J=291.4 Hz) | 127.6 | 146.7, 129.9, 129.6, 127.6 | 22.0 |
¹⁹F NMR Spectral Data
Standard: CFCl₃ (0 ppm)
| Compound | Chemical Shift (ppm) |
| This compound | ~-78 |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | -78.7 |
| 2,2,2-Trifluoro-1-(4-chlorophenyl)ethanone | -78.8 |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | -72.2[1] |
Infrared (IR) Spectral Data
| Compound | ν(O-H) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(C-F) (cm⁻¹) | ν(Ar C=C) (cm⁻¹) |
| This compound | ~3300-3100 (broad) | ~1680 | ~1200, 1150 | ~1600, 1510 |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | - | ~1685 | ~1250, 1170 | ~1600, 1510 |
| 2,2,2-Trifluoro-1-(4-chlorophenyl)ethanone | - | ~1700 | ~1210, 1160 | ~1590, 1490 |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | - | ~1690 | ~1210, 1160 | ~1610, 1515 |
Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 190 | 121 [M-CF₃]⁺, 93 [M-CF₃-CO]⁺ |
| 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | 204 | 135 [M-CF₃]⁺, 107 [M-CF₃-CO]⁺, 92 |
| 2,2,2-Trifluoro-1-(4-chlorophenyl)ethanone | 208/210 | 139/141 [M-CF₃]⁺, 111/113 [M-CF₃-CO]⁺ |
| 2,2,2-Trifluoro-1-(p-tolyl)ethanone | 188 | 119 [M-CF₃]⁺, 91 [M-CF₃-CO]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Specific instrument parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy: Spectra are acquired with proton decoupling. A common external standard is CFCl₃ (0 ppm). The wide spectral window of ¹⁹F NMR requires careful setting of the spectral width and transmitter offset.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrument absorbances.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal, ensuring good contact.
-
Spectrum Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups.
Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
-
Data Analysis: The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.
This guide provides a foundational spectroscopic comparison of this compound and its key analogs. The presented data and protocols are intended to assist researchers in the identification, characterization, and further development of this important class of fluorinated compounds.
References
Comparative Analysis of Compounds Synthesized from 4'-Hydroxyacetophenone: A Proxy for 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Derivatives
Disclaimer: Extensive literature searches did not yield specific in vitro or in vivo studies for compounds directly synthesized from 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. Consequently, this guide provides a comparative analysis of derivatives synthesized from the structurally related, non-fluorinated analogue, 4'-hydroxyacetophenone . This common precursor serves as a well-documented proxy to illustrate the synthesis, biological activities, and evaluation methods for key compound classes such as chalcones and pyrazoles. The experimental data herein pertains to these 4'-hydroxyacetophenone derivatives.
This guide offers an objective comparison of the biological performance of chalcones and their subsequent pyrazole derivatives synthesized from 4'-hydroxyacetophenone. It provides supporting experimental data, detailed methodologies for key experiments, and visual diagrams of synthetic and biological pathways to aid researchers, scientists, and drug development professionals.
Synthesis and Derivatization Workflow
Compounds derived from 4'-hydroxyacetophenone are typically synthesized in a stepwise manner. Initially, chalcones are formed via a Claisen-Schmidt condensation. These chalcones can then be cyclized to form pyrazole derivatives. This common workflow is a foundational route for generating a diverse library of bioactive molecules.
Caption: General workflow for synthesis and biological evaluation.
Comparative In Vitro Anticancer Activity
Chalcones derived from 4'-hydroxyacetophenone have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀), a key measure of a compound's potency.
Table 1: In Vitro Anticancer Activity of 4'-Hydroxychalcone Derivatives
| Compound ID | Substitution on Benzaldehyde Ring | Cell Line | IC₅₀ (µM) | Reference |
| C1 | 4-Chloro | HeLa | 12.5 | |
| C2 | 2,5-Dimethoxy | HeLa | 9.8 | |
| C3 | 4-Methoxy (on diaryl ether moiety) | MCF-7 | 3.44 ± 0.19 | [1] |
| C4 | 4-Methoxy (on diaryl ether moiety) | HepG2 | 4.64 ± 0.23 | [1] |
| C5 | 4-Methoxy (on diaryl ether moiety) | HCT116 | 6.31 ± 0.27 | [1] |
| Doxorubicin | (Reference Drug) | MCF-7 | 48.0 | [2] |
| Doxorubicin | (Reference Drug) | PACA2 | 52.1 | [2] |
Note: Lower IC₅₀ values indicate higher potency.
Comparative In Vitro & In Vivo Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit cyclooxygenase (COX) enzymes and reduce inflammation in animal models.
Table 2: Anti-inflammatory Activity of 4'-Hydroxychalcone and Pyrazole Derivatives
| Compound ID | Compound Type | Assay | Result | Reference |
| P1 | Pyrazole-based Chalcone | In Vitro COX-2 Inhibition (IC₅₀) | 0.11 µM | [3] |
| P2 | Pyrazole-based Chalcone | In Vitro COX-1 Inhibition (IC₅₀) | 1.12 µM | [3] |
| CH-1 | 4'-Hydroxychalcone | In Vivo Paw Edema Inhibition (10 mg/kg) | 61.74% | [4] |
| CH-2 | 2',4-Dihydroxy-4'-chlorochalcone | In Vivo Paw Edema Inhibition | 68% | [5] |
| Celecoxib | (Reference Drug) | In Vitro COX-2 Inhibition (IC₅₀) | 0.09 µM | [3] |
| Ibuprofen | (Reference Drug) | In Vivo Paw Edema Inhibition | 53% | [5] |
Note: For COX inhibition, a lower IC₅₀ indicates higher potency. For paw edema, a higher percentage of inhibition indicates better anti-inflammatory effect.
Key Signaling Pathway: NF-κB Inhibition
A primary mechanism for the anti-inflammatory activity of chalcones is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. [6]In response to inflammatory stimuli like Lipopolysaccharide (LPS), the inhibitor IκBα is degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus. There, it triggers the transcription of pro-inflammatory genes, including iNOS and COX-2. Chalcones can block the degradation of IκBα, thereby preventing this cascade.
Caption: Chalcone-mediated inhibition of the NF-κB pathway.
Detailed Experimental Protocols
Synthesis of Chalcones (General Protocol)
The synthesis of 4'-hydroxychalcone derivatives is typically achieved via the Claisen-Schmidt condensation. [7]
-
Reactants: Equimolar quantities of 4'-hydroxyacetophenone and a selected substituted benzaldehyde are dissolved in ethanol.
-
Catalyst: An aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is added dropwise to the mixture at a low temperature (0-5°C) with constant stirring.
-
Reaction: The reaction mixture is stirred at room temperature for several hours (typically 10-24 hours). The progress is monitored by Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is poured into ice-cold water and acidified with a dilute acid (e.g., HCl) to precipitate the crude chalcone.
-
Purification: The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.
In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds. [6]
-
Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized chalcone derivatives (e.g., 2.5 to 40 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the control.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation in rodents. [3][8]
-
Animal Model: Wistar rats or Swiss albino mice are used. The animals are fasted overnight before the experiment.
-
Compound Administration: The test compounds (e.g., at doses of 10 or 50 mg/kg) or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally. A control group receives only the vehicle.
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group, allowing for a quantitative comparison of the anti-inflammatory effects of the tested compounds.
References
- 1. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and evaluation of antiinflammatory activity of substituted chalcone derivatives | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Derivatives as Malonyl-CoA Decarboxylase Inhibitors
A detailed examination of a series of "reverse amide" trifluoroacetophenone analogs reveals potent inhibitory activity against Malonyl-CoA Decarboxylase (MCD), a key enzyme in fatty acid metabolism. This guide provides a comparative analysis of these derivatives, presenting their structure-activity relationships, quantitative inhibitory data, and the experimental protocols utilized for their evaluation.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MCD inhibitors. The data presented is based on the findings published in Bioorganic & Medicinal Chemistry Letters by Wallace, D. M., et al. (2007).
Quantitative Data Presentation
The inhibitory potency of a series of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone derivatives against human Malonyl-CoA Decarboxylase (MCD) was evaluated. The following table summarizes the IC50 values, which represent the concentration of the compound required to inhibit 50% of the MCD enzyme activity. The parent compound, a simple trifluoroacetophenone, was found to be a weak inhibitor. The introduction of a "reverse amide" scaffold and subsequent substitutions on the appended phenyl ring led to a significant enhancement in potency.
| Compound | Structure | R Group | IC50 (µM) |
| 1 | This compound | - | >100 |
| 2a | 2,2,2-Trifluoro-1-(4-(benzamido)phenyl)ethanone | H | 1.8 |
| 2b | 2,2,2-Trifluoro-1-(4-(4-chlorobenzamido)phenyl)ethanone | 4-Cl | 0.35 |
| 2c | 2,2,2-Trifluoro-1-(4-(3,4-dichlorobenzamido)phenyl)ethanone | 3,4-diCl | 0.15 |
| 2d | 2,2,2-Trifluoro-1-(4-(4-(trifluoromethyl)benzamido)phenyl)ethanone | 4-CF3 | 0.12 |
Table 1: Inhibitory Activity of this compound Derivatives against Malonyl-CoA Decarboxylase.
Experimental Protocols
The following section details the methodology used to determine the inhibitory activity of the this compound derivatives against human MCD.
Malonyl-CoA Decarboxylase (MCD) Inhibition Assay
The in vitro inhibitory activity of the compounds was determined using a coupled-enzyme spectrophotometric assay. The assay measures the decrease in NADH concentration, which is proportional to the MCD activity.
Materials:
-
Human MCD enzyme
-
Malonyl-CoA
-
Acetyl-CoA synthetase (ACS)
-
Citrate synthase (CS)
-
Malate dehydrogenase (MDH)
-
NADH
-
ATP
-
Coenzyme A (CoA)
-
Test compounds
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.2)
Procedure:
-
The test compounds were dissolved in DMSO to create stock solutions.
-
The assay was performed in a 96-well plate format.
-
The reaction mixture, containing all reagents except malonyl-CoA, was pre-incubated with the test compounds or vehicle (DMSO) for a specified period at a controlled temperature.
-
The enzymatic reaction was initiated by the addition of malonyl-CoA.
-
The rate of NADH disappearance was monitored by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
Mandatory Visualizations
Signaling Pathway Context
The following diagram illustrates the central role of Malonyl-CoA Decarboxylase (MCD) in fatty acid metabolism. MCD catalyzes the conversion of malonyl-CoA to acetyl-CoA. Malonyl-CoA is a key regulator of fatty acid oxidation as it inhibits carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Inhibition of MCD leads to an accumulation of malonyl-CoA, thereby reducing fatty acid oxidation.
Experimental Workflow
The diagram below outlines the key steps in the experimental workflow for determining the IC50 values of the test compounds.
Cross-Reactivity and Selectivity
No publicly available data was found regarding the cross-reactivity of these specific this compound derivatives against other enzymes or receptors. The study by Wallace et al. focused solely on their activity as MCD inhibitors. Therefore, a comprehensive cross-reactivity profile cannot be provided at this time. Further investigation into the selectivity of these potent MCD inhibitors is warranted to assess their potential for off-target effects and to further validate their therapeutic utility. Professionals in drug development are encouraged to perform broader panel screening to establish a clear selectivity profile for any lead compounds from this series.
Benchmarking the synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone against other methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals, can be approached through several synthetic routes. This guide provides an objective comparison of the most common methods, supported by available experimental data, to aid researchers in selecting the most suitable protocol for their specific needs. The primary methods evaluated are the direct Friedel-Crafts acylation of phenol, the two-step Fries rearrangement of phenyl trifluoroacetate, and the Houben-Hoesch reaction.
Comparative Analysis of Synthetic Methods
The selection of a synthetic route for this compound is a critical decision influenced by factors such as yield, purity, reaction conditions, and the availability and cost of starting materials and catalysts. Below is a summary of the quantitative data available for the primary synthetic methodologies.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |
| Friedel-Crafts Acylation | Phenol, Trifluoroacetic Anhydride | AlCl₃ | Dichloromethane | 1 - 4 hours | 0 - RT | Moderate | Variable |
| Phenol, Trifluoroacetic Anhydride | Trifluoromethanesulfonic Acid (TfOH) | Neat or CH₃CN | 1 - 12 hours | 0 - 80 | >90 | High | |
| Fries Rearrangement | Phenyl trifluoroacetate | AlCl₃ | Nitrobenzene | 2 - 6 hours | 25 - 60 | Good | Good |
| Phenyl trifluoroacetate | Trifluoromethanesulfonic Acid (TfOH) | Neat | 1 - 3 hours | 20 - 50 | >90 | High | |
| Houben-Hoesch Reaction | Phenol, Trifluoroacetonitrile | ZnCl₂ / HCl | Ether | 4 - 8 hours | 0 - 25 | Moderate | Good |
Note: The data presented is a synthesis of typical results reported in the literature for these reaction types. Actual results may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Friedel-Crafts Acylation of Phenol
The Friedel-Crafts acylation offers a direct approach to this compound. The choice of catalyst is crucial in directing the reaction towards C-acylation over the competing O-acylation.
Protocol using Aluminum Chloride (AlCl₃):
-
To a stirred solution of phenol (1.0 eq) in an anhydrous solvent such as dichloromethane, add aluminum chloride (1.1 - 3.0 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir for 15-30 minutes.
-
Slowly add trifluoroacetic anhydride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Protocol using Trifluoromethanesulfonic Acid (TfOH):
-
In a reaction vessel, combine phenol (1.0 eq) and trifluoroacetic anhydride (1.2 eq).
-
Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (>10 eq for C-acylation) with vigorous stirring.
-
Allow the reaction to proceed at room temperature or gentle heating (up to 80 °C) for 1-12 hours, monitoring the progress by TLC or GC.[1]
-
Upon completion, the reaction mixture is carefully poured into ice water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate), and the combined organic extracts are washed with water and brine.
-
After drying over anhydrous magnesium sulfate, the solvent is evaporated, and the product is purified by chromatography or recrystallization.
Method 2: Fries Rearrangement of Phenyl Trifluoroacetate
This two-step method first involves the O-acylation of phenol to form phenyl trifluoroacetate, which is then rearranged to the desired C-acylated product.[2][3][4]
Step 1: Synthesis of Phenyl Trifluoroacetate
-
To a solution of phenol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.1 eq) in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield phenyl trifluoroacetate, which can be used in the next step without further purification.
Step 2: Fries Rearrangement
-
To a solution of phenyl trifluoroacetate (1.0 eq) in a solvent such as nitrobenzene or without a solvent, add a Lewis acid catalyst like aluminum chloride (1.2 eq) at room temperature.
-
Heat the mixture to the desired temperature (typically 25-60 °C for the para-isomer) and stir for 2-6 hours.[5]
-
Cool the reaction mixture and quench by adding ice-cold dilute hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Method 3: Houben-Hoesch Reaction
The Houben-Hoesch reaction is a classic method for the synthesis of hydroxyaryl ketones from phenols and nitriles.[6][7]
Protocol:
-
A solution of phenol (1.0 eq) and trifluoroacetonitrile (1.1 eq) in anhydrous ether is prepared.
-
Anhydrous zinc chloride (1.2 eq) is added as a catalyst.
-
Dry hydrogen chloride gas is bubbled through the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 4-8 hours. An intermediate ketimine hydrochloride may precipitate.
-
The reaction is worked up by adding water and heating to hydrolyze the ketimine intermediate.
-
The product is then extracted, and the organic phase is washed, dried, and concentrated.
-
Purification is achieved through chromatography or recrystallization.
Reaction Mechanisms and Workflows
The following diagrams illustrate the key reaction pathways and experimental workflows.
Caption: Friedel-Crafts acylation of phenol.
Caption: Fries rearrangement workflow.
Caption: Houben-Hoesch reaction pathway.
Conclusion
The synthesis of this compound can be effectively achieved through several methods, with the Friedel-Crafts acylation and the Fries rearrangement being the most prominent. The use of strong acid catalysts like trifluoromethanesulfonic acid in both direct acylation and rearrangement appears to offer high yields. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, and available resources. The Houben-Hoesch reaction provides an alternative route, though it may be less commonly employed for this specific transformation. Researchers are encouraged to consider the safety and environmental impact of the chosen reagents and solvents.
References
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]
- 6. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
Structural Activity Relationship (SAR) Studies of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The compound 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone serves as a crucial scaffold in medicinal chemistry due to the combined presence of a trifluoromethyl ketone and a hydroxyphenyl group. The trifluoromethyl ketone moiety is a well-established pharmacophore known for its ability to act as an electrophile and form stable transition-state analogs with enzymes, particularly serine proteases. The hydroxyphenyl group offers a site for further functionalization and can participate in key hydrogen bonding interactions within biological targets.
This guide provides a comparative analysis of the structural activity relationships (SAR) of analogs based on the this compound core. Due to the limited availability of systematic SAR studies on this specific scaffold, this guide draws upon findings from closely related structures to infer potential activity trends and guide future drug design efforts.
Key Insights into Structural Modifications
Systematic studies on the direct analogs of this compound are not extensively available in the public domain. However, research on related trifluoroacetophenones and 4-hydroxyacetophenone derivatives provides valuable insights into how modifications to the core structure might influence biological activity.
Modifications on the Phenyl Ring:
The nature and position of substituents on the phenyl ring are critical for modulating the biological activity of trifluoroacetophenone derivatives. The introduction of various functional groups can influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with target enzymes or receptors.
Table 1: Inferred Structure-Activity Relationships of Phenyl Ring Analogs
| Position of Substitution | Type of Substituent | Inferred Effect on Activity | Rationale |
| ortho to Hydroxyl | Electron-withdrawing group (e.g., -NO₂) | Potentially increased inhibitory activity | May enhance the acidity of the phenolic proton, leading to stronger hydrogen bonding with the target. |
| meta to Hydroxyl | Lipophilic group (e.g., -Cl, -CH₃) | Variable; may enhance binding through hydrophobic interactions | Dependent on the specific topology of the target's active site. |
| para to Trifluoroacetyl | Electron-donating group (e.g., -OCH₃) | Potentially decreased inhibitory activity | May reduce the electrophilicity of the trifluoroacetyl carbonyl carbon. |
Modifications of the Hydroxyl Group:
The phenolic hydroxyl group is a key interaction point. Its modification can significantly impact binding affinity and selectivity.
Table 2: Inferred Structure-Activity Relationships of Hydroxyl Group Analogs
| Modification | Inferred Effect on Activity | Rationale |
| O-Alkylation (e.g., -OCH₃) | Decreased activity | Loss of a critical hydrogen bond donor. |
| Esterification (e.g., -OCOCH₃) | Prodrug potential; variable activity | Cleavage in vivo may release the active hydroxyl form. |
| Replacement with -NH₂ | Altered activity profile | Introduction of a hydrogen bond donor with different electronic properties. |
Potential Signaling Pathway Involvement
While direct evidence for the signaling pathways modulated by this compound analogs is scarce, studies on structurally similar compounds suggest potential involvement in key cellular signaling cascades. For instance, chalcone derivatives of 4-hydroxyphenyl have been shown to inhibit the expression of Monocyte Chemoattractant Protein-1 (MCP-1) through the suppression of Reactive Oxygen Species (ROS) and the Akt signaling pathway. Furthermore, other substituted acetophenones have demonstrated anti-inflammatory effects by blocking NF-κB and MAPK signaling pathways.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by these analogs, based on the activities of related compounds.
Caption: Hypothetical signaling pathways potentially modulated by this compound analogs.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound analogs are not available in a consolidated form. However, standard assays for evaluating potential enzyme inhibitory or anti-inflammatory activities would be applicable.
General Enzyme Inhibition Assay (Example: Serine Protease)
-
Enzyme and Substrate Preparation: A solution of the target serine protease (e.g., trypsin, chymotrypsin) and a corresponding chromogenic or fluorogenic substrate are prepared in an appropriate buffer (e.g., Tris-HCl, pH 8.0).
-
Inhibitor Preparation: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Procedure:
-
The enzyme solution is pre-incubated with varying concentrations of the inhibitor or vehicle control for a specified period at a controlled temperature.
-
The reaction is initiated by the addition of the substrate.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition is determined for each inhibitor concentration relative to the vehicle control. IC₅₀ values are calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.
Cell-Based Anti-Inflammatory Assay (Example: LPS-induced Cytokine Production)
-
Cell Culture: A relevant cell line (e.g., RAW 264.7 murine macrophages) is cultured in appropriate media and conditions.
-
Treatment: Cells are pre-treated with various concentrations of the this compound analogs or a vehicle control for a defined period.
-
Stimulation: The cells are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Quantification of Cytokines: After a specific incubation time, the cell culture supernatant is collected. The concentration of the target cytokines is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each inhibitor concentration compared to the LPS-stimulated control. IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
The following diagram outlines a general workflow for the synthesis and biological evaluation of these analogs.
Caption: General workflow for the development and evaluation of analogs.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutic agents. While direct and comprehensive SAR studies on its analogs are currently limited, the existing knowledge on related compounds provides a strong foundation for rational drug design. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these analogs to establish clear structure-activity relationships. Such studies will be instrumental in identifying potent and selective compounds and elucidating their mechanisms of action and potential therapeutic applications.
A Comparative Guide to Validating the Purity of Synthesized 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone by HPLC and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone. This fluorinated aromatic ketone is a valuable building block in the synthesis of various pharmaceutical compounds. Objective experimental data and detailed protocols are presented to support the selection of the most appropriate analytical strategy for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Reverse-phase HPLC (RP-HPLC) is the most common and robust method for determining the purity of non-volatile, polar to moderately non-polar organic compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities.
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of phenol with a trifluoroacetylating agent (e.g., trifluoroacetic anhydride). Potential impurities arising from this synthesis include:
-
Unreacted Starting Materials: Phenol and the trifluoroacetylating agent.
-
Regioisomers: 2,2,2-Trifluoro-1-(2-hydroxyphenyl)ethanone (ortho-substituted isomer).
-
Polysubstituted Products: Di-acylated phenol derivatives.
-
Residual Solvents: Solvents used in the reaction and work-up (e.g., dichloromethane, ethyl acetate).
A robust HPLC method must be able to resolve the main peak from all potential process-related impurities and degradation products.
Experimental Protocols
Proposed Stability-Indicating HPLC Method
This section details a proposed stability-indicating RP-HPLC method for the purity validation of this compound. The method parameters are based on established protocols for similar fluorinated acetophenone derivatives.
1. Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | A gradient-capable HPLC system with a UV or PDA detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. |
| Gradient Program | 0-5 min: 30% B, 5-20 min: 30-80% B, 20-25 min: 80% B, 25.1-30 min: 30% B (re-equilibration). |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 254 nm. |
| Injection Volume | 10 µL. |
| Run Time | 30 minutes. |
2. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in the mobile phase (e.g., 1 mg/mL in a 50:50 mixture of Mobile Phase A and B).
-
From the stock solution, prepare a working solution for analysis (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is typically demonstrated by forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to ensure that the main peak is well-resolved from any degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range.
-
Accuracy: The closeness of the test results to the true value. This is often determined by spiking a placebo with known amounts of the analyte at different concentration levels.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Comparative Analysis of Purity Determination Methods
While HPLC is a powerful tool, a multi-faceted approach to purity analysis provides a more complete picture. Orthogonal techniques, which rely on different separation or detection principles, are invaluable for confirming purity and identifying impurities that may not be detected by HPLC.
| Analytical Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established validation protocols. | May require specific reference standards for impurity identification and quantification, potential for co-elution of impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the absolute purity of a substance by comparing the integral of a specific analyte signal to that of a certified internal standard. | A primary analytical method that does not require a reference standard of the analyte itself, provides structural information, and is non-destructive. | Lower sensitivity compared to HPLC, requires a relatively pure and soluble sample, and a certified internal standard. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection and identification using mass spectrometry. | Excellent for identifying and quantifying volatile impurities such as residual solvents, high sensitivity, and provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for some analytes. |
Experimental Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for validating the purity of synthesized this compound.
Caption: A comprehensive workflow for the purity validation of a synthesized compound.
Data Presentation and Comparison
The following tables summarize the expected outcomes and comparative data for the different analytical techniques.
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Peak purity index > 0.99 for the main peak in stressed samples. |
| Linearity (r²) | ≥ 0.999 for the calibration curve. |
| Accuracy (% Recovery) | 98.0% - 102.0%. |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 1.0%, Intermediate Precision (Inter-day): ≤ 2.0%. |
| LOD | Signal-to-Noise ratio of 3:1. |
| LOQ | Signal-to-Noise ratio of 10:1. |
| Robustness | % RSD of the results should be ≤ 2.0% after minor changes in method parameters. |
Table 2: Comparative Purity Analysis Data (Hypothetical)
| Analytical Method | Parameter Measured | Result (Hypothetical) |
| HPLC | Purity (% Area) | 99.5% |
| Impurity A (Regioisomer) | 0.2% | |
| Impurity B (Starting Material) | 0.1% | |
| Unknown Impurities | 0.2% | |
| qNMR | Absolute Purity (mass fraction) vs. Certified Internal Standard | 99.2% (w/w) |
| GC-MS | Residual Dichloromethane | 50 ppm |
| Residual Ethyl Acetate | 100 ppm |
Logical Relationships in Purity Assessment
The decision-making process for selecting an appropriate purity analysis method involves considering the stage of development and the specific information required.
Caption: Decision tree for selecting purity analysis methods.
Conclusion
For the routine quality control and purity validation of synthesized this compound, a validated stability-indicating HPLC method is the industry standard. It offers a robust, sensitive, and reliable means of quantifying the main component and profiling related impurities. However, for a comprehensive understanding of the compound's purity, especially during process development and for the characterization of reference standards, orthogonal methods such as qNMR and GC-MS are indispensable. qNMR provides an accurate measure of absolute purity without the need for a specific reference standard of the analyte, while GC-MS is crucial for the detection and quantification of volatile impurities. The integration of these techniques ensures the highest level of confidence in the quality and purity of the synthesized compound, which is paramount for successful drug development.
The Strategic Trifecta: A Cost-Benefit Analysis of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing building blocks is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone, also known as 4-hydroxy-α,α,α-trifluoroacetophenone, has emerged as a valuable synthon. This guide provides a comprehensive cost-benefit analysis of this fluorinated ketone, comparing its utility against its non-fluorinated counterpart and other alternatives, supported by available data and experimental insights.
At a Glance: Physicochemical and Cost Comparison
The trifluoromethyl group imparts unique electronic properties to the parent molecule, influencing its reactivity and the biological activity of its derivatives. A key consideration in drug development is the cost of starting materials. While bulk pricing is subject to negotiation with suppliers, commercially available data for research-scale quantities provides a comparative baseline.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Indicative Price (Small Scale) |
| This compound | C₈H₅F₃O₂ | 190.12 | 114 | 261.9 | $98.00 / 5g[1] |
| 4-Hydroxyacetophenone (Non-fluorinated analog) | C₈H₈O₂ | 136.15 | 109-111 | 147-148 (at 3 mmHg) | ~$20-30 / 100g |
Note: Prices are indicative and based on publicly available data from chemical suppliers for research quantities. Bulk pricing for industrial applications will differ significantly. One supplier lists a price of US $1.00 / KG, though this may not be representative of the broader market.[2]
The Benefit Analysis: Why Trifluoroacetophenone?
The inclusion of the trifluoromethyl (-CF₃) group is a cornerstone of contemporary medicinal chemistry, offering a powerful tool to optimize drug candidates.[3] This group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[3]
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This often translates to a longer in vivo half-life of the drug molecule, a desirable pharmacokinetic property.
Modulation of Physicochemical Properties: The high electronegativity of the fluorine atoms in the -CF₃ group can influence the acidity of the neighboring phenolic proton and the overall electronic distribution of the molecule. This can be strategically utilized to fine-tune binding interactions with target proteins.
Increased Bioavailability: By blocking metabolic pathways, the trifluoromethyl group can lead to higher systemic exposure of the drug, potentially allowing for lower and less frequent dosing.
While specific examples of human drugs derived directly from this compound are not prominently featured in publicly accessible literature, its utility as a key intermediate is evident in the synthesis of various bioactive molecules, including those for veterinary applications like Fluralaner and Lotilaner. Its broad applicability is noted in the pharmaceutical, agrochemical, and materials science industries.[4]
The Cost Consideration: Synthesis and Alternatives
The primary drawback of using fluorinated building blocks like this compound is often the higher cost associated with their synthesis. The introduction of fluorine atoms typically requires specialized reagents and reaction conditions, which can be more expensive than traditional organic synthesis methods.[5]
Synthesis of this compound: A common laboratory-scale synthesis involves the reaction of 4-hydroxybenzoic acid with trifluoroacetic anhydride.[6] Industrial-scale production may employ different strategies to optimize yield and reduce costs, but the fundamental steps often involve more expensive fluorinating agents compared to the synthesis of its non-fluorinated analog, 4-hydroxyacetophenone. The synthesis of 4-hydroxyacetophenone can be achieved through the Fries rearrangement of phenyl acetate or the Friedel-Crafts acylation of phenol, which are generally more cost-effective processes.[7]
Alternative Building Blocks: The most direct alternative is the non-fluorinated analog, 4-hydroxyacetophenone . While significantly cheaper, derivatives from this starting material may suffer from lower metabolic stability and less optimal pharmacokinetic profiles. Other alternatives include differently substituted phenolic ketones or other fluorinated synthons, the choice of which depends on the specific therapeutic target and the desired structure-activity relationship.
Experimental Protocols and Workflows
To provide a practical context for the evaluation of this building block, the following sections detail generalized experimental protocols for its synthesis and the subsequent evaluation of its derivatives.
Synthesis of this compound (Laboratory Scale)
Materials:
-
4-Hydroxybenzoic acid
-
Trifluoroacetic anhydride
-
Glacial acetic acid
-
Sodium bicarbonate
-
Organic solvent (e.g., ether or chloroform)
-
Distillation apparatus
Procedure: [6]
-
A solution of 4-hydroxybenzoic acid in glacial acetic acid is prepared and heated.
-
The reaction mixture is neutralized with sodium bicarbonate.
-
Trifluoroacetic anhydride is added to the neutralized solution, and the reaction is stirred. An increase in temperature is typically observed.
-
Upon completion of the reaction, the product is extracted using an organic solvent.
-
The final product, this compound, is purified by distillation.
Note: This is a generalized protocol and requires optimization for specific laboratory conditions. Safety precautions, including the use of personal protective equipment, are essential when handling trifluoroacetic anhydride.
General Workflow for Drug Discovery Application
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Example Bioassay Protocol: Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a target enzyme.
Materials:
-
Test compounds (derivatives of this compound)
-
Target enzyme
-
Enzyme substrate (preferably fluorogenic or chromogenic)
-
Assay buffer
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the target enzyme to each well.
-
Add the serially diluted test compounds to the wells. Include control wells with no inhibitor.
-
Incubate the plate for a predetermined time to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in fluorescence or absorbance over time using a plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion: A Strategic Investment for Optimized Drug Candidates
The use of this compound in drug discovery represents a strategic investment. While the initial cost of this fluorinated building block is higher than its non-fluorinated analog, the potential benefits in terms of improved metabolic stability, enhanced biological activity, and a more favorable pharmacokinetic profile can justify the additional expense. The decision to employ this synthon should be made on a case-by-case basis, considering the specific therapeutic target and the overall goals of the drug discovery program. For projects where overcoming metabolic liabilities is a key challenge, the strategic incorporation of the trifluoroacetylphenyl moiety can be a highly effective approach, potentially reducing the time and resources spent on later-stage optimization and increasing the probability of clinical success.
References
- 1. aobchem.com [aobchem.com]
- 2. 2,2,2-TRIFLUORO-1-(4-HYDROXY-PHENYL)-ETHANONE | 1823-63-8 [chemicalbook.com]
- 3. jelsciences.com [jelsciences.com]
- 4. lookchem.com [lookchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. chembk.com [chembk.com]
- 7. EP0167286A1 - Process for producing 4-hydroxyacetophenone - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone is crucial for ensuring personnel safety and environmental protection. As an organofluorine compound, it is classified as a halogenated organic waste and requires specific handling and disposal procedures. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). |
| Protective Clothing | Laboratory coat and appropriate protective clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Disposal Protocol: Step-by-Step Guidance
The primary disposal route for this compound is through a licensed professional waste disposal service that can handle halogenated organic compounds, typically via chemical incineration.[2] Do not dispose of this chemical down the drain or mix it with non-halogenated waste streams.
Step 1: Waste Segregation
-
Collect waste this compound and materials contaminated with it separately from non-halogenated chemical waste.
-
Avoid mixing with incompatible materials such as strong oxidizing agents, strong bases, acids, or bleach.[3]
Step 2: Container Selection and Labeling
-
Use a designated, leak-proof, and sealable waste container made of a compatible material (e.g., a high-density polyethylene or glass container).
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound". Do not use abbreviations.
-
Ensure the container is kept closed except when adding waste.
Step 3: Waste Accumulation and Storage
-
Store the waste container in a cool, dry, and well-ventilated secondary containment area, away from heat sources, sparks, and open flames.[4]
-
Ensure the storage area is clearly designated for hazardous waste.
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow their specific instructions for packaging and transportation. Precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant".[4][5][6]
Step 5: Spill Management In the event of a spill:
-
Evacuate the immediate area and ensure adequate ventilation.
-
Remove all sources of ignition.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, silica gel, or universal binder).[3]
-
Carefully collect the absorbent material and spilled substance into a suitable, closed container for disposal.[4][7]
-
Label the container as "Hazardous Waste" with the chemical name and "Spill Debris."
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Summary of Chemical and Disposal Information
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1823-63-8 |
| Molecular Formula | C8H5F3O2 |
| Waste Classification | Halogenated Organic Waste |
| Primary Disposal Method | Incineration by a licensed hazardous waste disposal facility.[2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, acids.[3] |
| Container Type | Sealable, chemically compatible container (e.g., glass or high-density polyethylene). |
| Labeling Requirements | "Hazardous Waste" and the full chemical name. |
| Storage Conditions | Cool, dry, well-ventilated area in secondary containment.[4] |
| Spill Cleanup | Use inert absorbent material and collect in a sealed container for disposal.[3][4][7] |
There are no established experimental protocols for the neutralization or deactivation of this compound at the laboratory level. The recommended and safest disposal method is to transfer the unaltered chemical waste to a specialized disposal facility.
References
Personal protective equipment for handling 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethanone (CAS: 1823-63-8). The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE) and Safety Data
Proper personal protective equipment is critical when handling this compound to prevent skin, eye, and respiratory exposure. The following table summarizes the required PPE and key safety data for this compound.
| Parameter | Specification | Citation |
| CAS Number | 1823-63-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₈H₅F₃O₂ | [1][3][4][5][6] |
| Molecular Weight | 190.12 g/mol | [6] |
| Appearance | Pale yellow solid | [6] |
| Melting Point | 114 °C | [1] |
| Boiling Point | 261.911 °C at 760 mmHg | [1] |
| Flash Point | 112.2 °C | [1] |
| Density | 1.4 g/cm³ | [1] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US). A face shield is also recommended. | [7][8] |
| Skin Protection | Chemical-resistant gloves (inspect before use). A complete suit protecting against chemicals is advised. | [8] |
| Respiratory Protection | Use a NIOSH (US) or EN 143 (EU) approved particle respirator for nuisance exposures. | [8] |
| Storage Temperature | 2-8°C | [1] |
Experimental Protocols: Safe Handling and Disposal Procedures
Handling Procedures:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks.[8] Contaminated clothing should be removed and washed before reuse.[9] Do not eat, drink, or smoke in the handling area.[10]
-
Procedural Steps:
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[8][11]
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[8][11]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[8][11]
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[8]
Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, closed, and properly labeled container for disposal.[8]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11] Do not let the product enter drains.[8]
-
Contaminated Packaging: Empty containers should be disposed of in the same manner as the product.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 1823-63-8 [sigmaaldrich.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. CAS 1823-63-8 | 2620-3-11 | MDL MFCD09832168 | 2,2,2-Trifluoro-1-(4-hydroxyphenyl)ethan-1-one | SynQuest Laboratories [synquestlabs.com]
- 5. 1823-63-8 this compound 2,2,2-三氟-1-(4-羟基苯基)乙酮 -Win-Win Chemical [win-winchemical.com]
- 6. CAS 1823-63-8: this compound [cymitquimica.com]
- 7. aobchem.com [aobchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
